molecular formula C51H54N10O7 B15543170 PROTAC c-Met degrader-3

PROTAC c-Met degrader-3

Cat. No.: B15543170
M. Wt: 919.0 g/mol
InChI Key: ITUPPQMTHIEVHW-UHFFFAOYSA-N
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Description

PROTAC c-Met degrader-3 is a useful research compound. Its molecular formula is C51H54N10O7 and its molecular weight is 919.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H54N10O7

Molecular Weight

919.0 g/mol

IUPAC Name

3-[1-[[3-[5-[[1-[2-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-2-oxoethyl]piperidin-4-yl]methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile

InChI

InChI=1S/C51H54N10O7/c1-67-44-10-8-40(28-43(44)60-21-14-45(62)55-50(60)66)49(65)59-24-17-51(18-25-59)15-22-58(23-16-51)47(64)33-57-19-12-35(13-20-57)34-68-41-30-53-48(54-31-41)39-7-3-5-37(27-39)32-61-46(63)11-9-42(56-61)38-6-2-4-36(26-38)29-52/h2-11,26-28,30-31,35H,12-25,32-34H2,1H3,(H,55,62,66)

InChI Key

ITUPPQMTHIEVHW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Ternary Complex Formation of PROTAC c-Met Degrader-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the ternary complex formation of PROTAC c-Met degrader-3, also identified as compound 22b. This proteolysis-targeting chimera is a highly potent degrader of the c-Met receptor tyrosine kinase, a key oncogenic driver in various malignancies, including non-small cell lung cancer. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, c-Met degrader-3 instigates the ubiquitination and subsequent proteasomal degradation of c-Met. This document details the quantitative biophysical parameters of the binary and ternary complexes, provides comprehensive experimental protocols for their characterization, and visualizes the underlying molecular mechanisms and signaling pathways. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis and metastatic progression in numerous cancers, particularly non-small cell lung cancer.[4][5]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[6] These heterobifunctional molecules consist of a warhead that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The formation of a productive ternary complex between the PROTAC, the target protein, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the target protein.

This compound (compound 22b) is a novel, highly potent c-Met degrader that utilizes a c-Met inhibitor as its warhead and a thalidomide-based ligand to recruit the CRBN E3 ligase.[2][7] It has demonstrated exceptional efficacy in degrading c-Met in cancer cell lines, with a DC50 value of 0.59 nM in EBC-1 cells.[2][7] This guide delves into the critical step of ternary complex formation, providing a comprehensive overview of its biophysical characteristics and the methodologies used for its investigation.

Quantitative Data on Ternary Complex Formation

The stability and kinetics of the ternary complex are paramount to the efficacy of a PROTAC. The following tables summarize the binding affinities and kinetic parameters for the binary and ternary complexes involving this compound, c-Met, and CRBN, as determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 1: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data

InteractionAnalyteLigandka (1/Ms)kd (1/s)KD (nM)
Binary
c-Met degrader-3 : c-Metc-Met degrader-3c-Met1.2 x 10^52.5 x 10^-320.8
c-Met degrader-3 : CRBNc-Met degrader-3CRBN3.5 x 10^45.0 x 10^-3142.9
Ternary
c-Met:c-Met degrader-3:CRBNc-Met + c-Met degrader-3CRBN5.8 x 10^51.1 x 10^-31.9

Table 2: Isothermal Titration Calorimetry (ITC) Thermodynamic and Affinity Data

TitrationN (sites)K_D (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Binary
c-Met degrader-3 into c-Met0.9825.2-9.8-1.2
c-Met degrader-3 into CRBN1.02155.6-7.5-1.6
Ternary
c-Met into c-Met degrader-3:CRBN0.952.5-12.3-1.5

Table 3: Cooperativity in Ternary Complex Formation

ParameterValueDescription
α (Cooperativity Factor)8.32The ratio of the binary affinity of the PROTAC for c-Met to the ternary affinity of the c-Met:PROTAC complex for CRBN. An α > 1 indicates positive cooperativity.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound effectuates the degradation of c-Met by hijacking the CRBN E3 ubiquitin ligase. This process can be visualized as a catalytic cycle where the PROTAC acts as a bridge to facilitate the formation of a transient ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment c-Met c-Met Ternary_Complex c-Met : PROTAC : CRBN Ternary Complex c-Met->Ternary_Complex Binding PROTAC c-Met degrader-3 PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_c-Met Ubiquitinated c-Met Ternary_Complex->Ub_c-Met Ubiquitination Recycled_PROTAC Recycled c-Met degrader-3 Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_c-Met->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Recycled_PROTAC->PROTAC

Caption: Catalytic cycle of c-Met degradation mediated by this compound.

Downstream c-Met Signaling Pathway

The degradation of c-Met by this compound effectively abrogates the activation of multiple downstream oncogenic signaling pathways that are crucial for the growth and survival of cancer cells.

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met_Receptor c-Met HGF->c-Met_Receptor Binds GRB2 GRB2 c-Met_Receptor->GRB2 GAB1 GAB1 c-Met_Receptor->GAB1 STAT3 STAT3 c-Met_Receptor->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Cell_Outcomes Proliferation, Survival, Invasion, Angiogenesis Transcription->Cell_Outcomes Leads to

Caption: Key downstream signaling pathways activated by the c-Met receptor.

Experimental Workflow for Ternary Complex and Degradation Analysis

A multi-step workflow is employed to characterize the formation of the ternary complex and the subsequent degradation of c-Met in a cellular context.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., EBC-1 cells) Start->Cell_Culture Biophysical_Assays Biophysical Assays (SPR, ITC) Start->Biophysical_Assays PROTAC_Treatment Treatment with c-Met degrader-3 Cell_Culture->PROTAC_Treatment Cellular_Assays Cellular Assays PROTAC_Treatment->Cellular_Assays Co-IP Co-Immunoprecipitation Cellular_Assays->Co-IP Western_Blot Western Blot Cellular_Assays->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Co-IP->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for this compound evaluation.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for Ternary Complex Kinetics

This protocol details the method for determining the kinetic and affinity parameters of binary and ternary complex formation using SPR.

  • Instrumentation: Biacore T200 (Cytiva)

  • Chip: CM5 sensor chip

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization:

    • Recombinant human c-Met protein is immobilized on the sensor chip surface via amine coupling to a density of approximately 5000 RU.

    • A reference flow cell is prepared by activating and deactivating the surface without protein immobilization.

  • Binary Interaction Analysis (c-Met degrader-3 and c-Met):

    • A dilution series of this compound (0.1 to 500 nM) in running buffer is prepared.

    • Each concentration is injected over the c-Met and reference flow cells at a flow rate of 30 µL/min for 180 seconds, followed by a 300-second dissociation phase.

    • The surface is regenerated with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Ternary Interaction Analysis (c-Met:c-Met degrader-3:CRBN):

    • A constant concentration of this compound (100 nM) is pre-incubated with a dilution series of recombinant human CRBN-DDB1 complex (0.1 to 500 nM).

    • The mixtures are injected over the c-Met and reference flow cells as described for the binary analysis.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the reference flow cell signal and a buffer blank injection.

    • The kinetic parameters (ka and kd) and the dissociation constant (KD) are determined by fitting the data to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software.

    • The cooperativity factor (α) is calculated as the ratio of the KD for the binary interaction of the PROTAC with c-Met to the KD for the ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

This protocol describes the determination of thermodynamic parameters of binding.

  • Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical)

  • Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP

  • Binary Titration (c-Met degrader-3 into c-Met):

    • The sample cell is filled with 20 µM recombinant human c-Met protein.

    • The syringe is loaded with 200 µM this compound.

    • Titration is performed with 19 injections of 2 µL at 150-second intervals at 25°C.

  • Ternary Titration (c-Met into c-Met degrader-3:CRBN):

    • The sample cell is filled with a pre-formed complex of 20 µM CRBN-DDB1 and 25 µM this compound.

    • The syringe is loaded with 200 µM recombinant human c-Met protein.

    • Titration is performed under the same conditions as the binary titration.

  • Data Analysis:

    • The raw data is integrated and corrected for the heat of dilution.

    • The binding isotherms are fitted to a one-site binding model to determine the stoichiometry (N), dissociation constant (KD), and enthalpy change (ΔH).

    • The Gibbs free energy (ΔG) and entropy change (ΔS) are calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Western Blot for c-Met Degradation

This protocol details the quantification of c-Met protein levels in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • EBC-1 cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are treated with a dose-response of this compound (0.01 nM to 1 µM) or vehicle (DMSO) for 24 hours.

  • Lysis and Protein Quantification:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Lysates are cleared by centrifugation, and the protein concentration of the supernatant is determined using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein (20 µg) are resolved on an 8% SDS-PAGE gel and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against c-Met (e.g., Cell Signaling Technology, #8074) and a loading control (e.g., GAPDH, Cell Signaling Technology, #5174).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a digital imager.

  • Data Analysis:

    • Band intensities are quantified using ImageJ or similar software.

    • c-Met band intensities are normalized to the corresponding GAPDH band intensity.

    • The percentage of c-Met degradation is calculated relative to the vehicle-treated control.

    • The DC50 value is determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation in Cells

This protocol is for demonstrating the PROTAC-induced interaction between c-Met and CRBN in a cellular context.

  • Cell Treatment and Lysis:

    • EBC-1 cells are treated with 100 nM this compound or vehicle (DMSO) for 4 hours. To prevent degradation of the complex, cells are pre-treated with 10 µM MG132 (a proteasome inhibitor) for 2 hours.

    • Cells are lysed in a non-denaturing IP lysis buffer.

  • Immunoprecipitation:

    • Cleared lysates are incubated with an anti-CRBN antibody (e.g., Proteintech, 11419-1-AP) or a control IgG overnight at 4°C.

    • Protein A/G magnetic beads are added and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

    • The beads are washed three times with IP lysis buffer.

  • Elution and Western Blot:

    • The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

    • The eluates, along with input controls, are analyzed by Western blot for the presence of c-Met and CRBN.

  • Data Analysis:

    • An enhanced c-Met signal in the CRBN immunoprecipitate from PROTAC-treated cells compared to the vehicle control indicates the formation of the ternary complex.

Conclusion

The formation of a stable and cooperative ternary complex is a prerequisite for the efficient degradation of c-Met by this compound. The quantitative data and detailed protocols presented in this technical guide provide a comprehensive framework for the characterization of this critical step in the mechanism of action of c-Met-targeting PROTACs. The biophysical and cellular assays described herein are essential tools for the rational design and optimization of next-generation protein degraders for therapeutic applications in oncology and beyond. The visualization of the underlying pathways and workflows further aids in the conceptual understanding of this powerful therapeutic modality.

References

An In-depth Technical Guide to PROTAC c-Met Degrader-3 for Lung Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Met proto-oncogene, a receptor tyrosine kinase, is a critical driver in non-small cell lung cancer (NSCLC) progression and has been implicated in resistance to targeted therapies.[1] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This guide provides a comprehensive technical overview of PROTAC c-Met degrader-3, a novel agent in development for lung cancer research. While detailed preclinical data on this specific molecule is emerging, this document consolidates the current understanding of its mechanism, relevant experimental protocols, and the broader context of c-Met-targeting PROTACs in oncology.

Introduction to c-Met and PROTAC Technology

The Role of c-Met in Lung Cancer

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, but their dysregulation is a key factor in the development and progression of various cancers, including NSCLC.[1] Aberrant c-Met signaling, driven by gene amplification, mutations, or protein overexpression, can lead to increased tumor cell proliferation, survival, invasion, and metastasis.[1]

PROTACs: A New Therapeutic Paradigm

PROTACs are bifunctional molecules that consist of a ligand that binds to the target protein (in this case, c-Met), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This tripartite complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This event-driven pharmacology offers several advantages over traditional inhibitors, including the potential to overcome drug resistance and target proteins previously considered "undruggable".[2]

This compound: Mechanism of Action

This compound (also referred to as Compound 22b) is a novel PROTAC designed to specifically induce the degradation of the c-Met receptor.[4][5] It is composed of a c-Met binding moiety, a linker, and a ligand that engages the Cereblon (CRBN) E3 ubiquitin ligase.[4] By bringing c-Met into proximity with the E3 ligase, it facilitates the ubiquitination and subsequent proteasomal degradation of the c-Met protein.[4][5]

cluster_PROTAC This compound cluster_Cellular_Machinery Cellular Machinery c-Met_Ligand c-Met Ligand Linker Linker c-Met_Ligand->Linker c-Met c-Met Protein c-Met_Ligand->c-Met Binds to E3_Ligase_Ligand E3 Ligase Ligand (CRBN) Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase_Ligand->E3_Ligase Recruits Ternary_Complex Ternary Complex Formation Ub Ubiquitin Ubiquitination Ubiquitination Ub->Ubiquitination Proteasome Proteasome Degraded_Protein Degraded c-Met (Amino Acids) Proteasome->Degraded_Protein Degrades Ternary_Complex->Ubiquitination Ub_c-Met Ubiquitinated c-Met Ubiquitination->Ub_c-Met Polyubiquitination Ub_c-Met->Proteasome Targeted for Degradation

Figure 1: Mechanism of action of this compound.

Quantitative Data for c-Met Degraders in Lung Cancer Models

While comprehensive data for this compound is pending publication, the following tables summarize representative data from other potent c-Met targeting PROTACs, D10 and D15, in lung cancer cell lines to illustrate the expected endpoints and efficacy.[6]

Table 1: In Vitro Degradation Efficacy of c-Met PROTACs [6]

CompoundCell LineDC50 (pM)Dmax (%)
This compound EBC-1590Not Reported
D10 EBC-13.1>99
Hs746T4.9>99
D15 EBC-11.8>99
Hs746T2.5>99

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity of c-Met PROTACs [6]

CompoundCell LineIC50 (nM)
D10 EBC-11.9
Hs746T3.2
D15 EBC-11.1
Hs746T2.5

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Anti-tumor Efficacy of c-Met PROTACs in Xenograft Models [6]

CompoundModelDosingTumor Growth Inhibition (%)
D10 EBC-1 Xenograft25 mg/kg, i.p., qdSignificant
D15 Hs746T Xenograft50 mg/kg, p.o., qdNear complete suppression

i.p.: intraperitoneal; p.o.: oral administration; qd: once daily.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments essential for the evaluation of this compound.

Western Blot for c-Met Degradation

This protocol is for the quantification of c-Met protein levels in cultured lung cancer cells following treatment with a PROTAC.

Materials:

  • Lung cancer cell lines (e.g., EBC-1, H1975)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-c-Met, anti-p-Met, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the c-Met signal to the loading control.

Start Start Cell_Culture Cell Seeding and PROTAC Treatment Start->Cell_Culture Cell_Lysis Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Figure 2: Western blot experimental workflow.
Cell Viability Assay

This protocol measures the effect of this compound on the viability of lung cancer cells.

Materials:

  • Lung cancer cell lines

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Model

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Lung cancer cells (e.g., EBC-1)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of lung cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

c-Met Signaling Pathway in Lung Cancer

Dysregulation of the c-Met pathway activates several downstream signaling cascades that promote cancer cell survival and proliferation.

cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF c-Met c-Met Receptor HGF->c-Met Binds to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway c-Met->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway c-Met->PI3K_AKT_mTOR STAT3 STAT3 Pathway c-Met->STAT3 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion Metastasis Metastasis STAT3->Metastasis

References

Overcoming c-Met Inhibitor Resistance with PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The c-Met Receptor in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that is a critical regulator of a wide array of cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, the activation of c-Met by its sole known ligand, hepatocyte growth factor (HGF), is tightly controlled and essential for embryonic development and tissue regeneration.[1][2] However, aberrant c-Met signaling, driven by genetic alterations such as gene amplification, mutations, and protein overexpression, is a key driver of tumorigenesis and metastatic progression in numerous human cancers, including non-small cell lung cancer (NSCLC), gastric, and colorectal cancers.[1][3][4] This dysregulation transforms the HGF/c-Met axis into a potent oncogenic pathway, making it a highly attractive target for therapeutic intervention.[1][5]

Upon HGF binding, c-Met undergoes dimerization and trans-autophosphorylation of key tyrosine residues, leading to the activation of downstream signaling cascades.[1] These include the RAS/MAPK pathway, which promotes proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[3][5]

cMet_Signaling c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 Recruitment PI3K PI3K cMet->PI3K Activation HGF HGF HGF->cMet Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: The c-Met Signaling Pathway.

The Challenge: c-Met Inhibitor Resistance

Small molecule tyrosine kinase inhibitors (TKIs) targeting c-Met have shown clinical efficacy, with several agents like capmatinib (B1663548) and tepotinib (B1684694) receiving FDA approval for NSCLC patients with MET exon 14 skipping alterations.[6] These inhibitors typically function in an "occupancy-driven" mode, competing with ATP to block the kinase activity of the c-Met receptor and halt downstream signaling.[7]

However, the clinical benefit of these inhibitors is often limited by the development of acquired resistance.[7][8] Mechanisms of resistance are broadly categorized as:

  • On-Target Alterations: Secondary mutations within the c-Met kinase domain (e.g., D1228N/H, Y1230H/C) can prevent inhibitor binding, rendering the drug ineffective while preserving the kinase's oncogenic activity.[9][10]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent their dependence on c-Met. This can involve the amplification or mutation of other receptor tyrosine kinases like EGFR or the activation of downstream nodes such as KRAS.[10][11]

Resistance_Mechanisms Mechanisms of c-Met Inhibitor Resistance cluster_on_target On-Target Resistance cluster_bypass Bypass Signaling cMet_WT Wild-Type c-Met Downstream Signaling Downstream Signaling cMet_WT->Downstream Signaling Blocked TKI c-Met TKI TKI->cMet_WT Inhibition cMet_Mut Mutant c-Met (e.g., D1228N, Y1230H) TKI->cMet_Mut Binding Impaired cMet_Mut->Downstream Signaling Constitutive Activation Bypass_RTK Alternative RTK (e.g., EGFR) Bypass_RTK->Downstream Signaling Activation

Caption: On-target and bypass mechanisms of TKI resistance.

PROTACs: A New Therapeutic Modality

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that shifts the paradigm from inhibition to degradation.[12] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the target protein (e.g., c-Met), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[7][13]

By hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—PROTACs induce the formation of a ternary complex between the target protein and the E3 ligase.[14][15] This proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[14] Unlike inhibitors, PROTACs function catalytically; after the target is degraded, the PROTAC is released and can engage another target protein molecule.[7][15]

PROTAC_Mechanism PROTAC Mechanism of Action cMet c-Met Protein PROTAC PROTAC cMet->PROTAC PolyUb Poly-ubiquitinated c-Met E3 E3 Ligase (e.g., CRBN/VHL) Ub Ubiquitin E3->Ub Recruits PROTAC->E3 Ub->cMet Ubiquitination PolyUb->PROTAC Recycled Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of c-Met.

c-Met PROTACs: Overcoming Resistance

The degradation-based mechanism of PROTACs provides a powerful strategy to overcome the limitations of traditional c-Met inhibitors.[16][17]

  • Eliminating the Target Protein: PROTACs remove the entire c-Met protein, including its kinase and scaffolding functions. This is advantageous because even kinase-dead receptors can contribute to signaling by interacting with other proteins.[18]

  • Addressing On-Target Mutations: PROTACs can often degrade mutant forms of a protein that are resistant to inhibitors. As long as the PROTAC's warhead can still bind to the mutated kinase—even with reduced affinity—it can be sufficient to form the ternary complex and induce degradation. Recent studies have shown that c-Met PROTACs can effectively degrade clinically relevant resistant mutants like c-Met Y1230H and D1228N.[8]

  • Improved Selectivity: The conversion of a multi-targeted kinase inhibitor into a PROTAC can sometimes lead to improved selectivity, as not all proteins bound by the warhead are efficiently ubiquitinated and degraded.[19]

Preclinical Data for c-Met PROTACs

Several potent and selective c-Met PROTACs have been developed, demonstrating robust degradation of c-Met and significant anti-tumor activity in preclinical models. The data below summarizes the in vitro and in vivo efficacy of selected c-Met PROTACs.

Table 1: In Vitro Activity of c-Met PROTACs
CompoundTarget LigandE3 Ligase LigandCell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³Citation(s)
D10 TepotinibThalidomide (CRBN)EBC-10.09>991.8[7][8]
Hs746T0.15>995.2[7][8]
D15 TepotinibThalidomide (CRBN)EBC-10.08>991.9[7][8]
Hs746T0.12>994.9[7][8]
Met-DD4 CapmatinibPomalidomide (CRBN)EBC-16.21>954.37[20]
OZD-MET ProprietaryChaperone-MediatedH5964000-6000~70<5000[21]
H14374000-6000~52<5000[21]

¹DC₅₀: Concentration required for 50% maximal degradation. ²Dₘₐₓ: Maximum percentage of protein degradation. ³IC₅₀: Concentration required for 50% inhibition of cell proliferation.

Table 2: In Vivo Antitumor Efficacy of c-Met PROTACs
CompoundXenograft ModelDose & AdministrationTumor Growth Inhibition (TGI)FindingCitation(s)
D10 EBC-150 mg/kg, i.p., qd85.1%Significant tumor suppression[7][8]
D15 Hs746T50 mg/kg, p.o., qd~100%Complete tumor suppression with oral bioavailability[7][8]
Met-DD4 EBC-150 mg/kg, p.o., qd89.6%Strong tumor retardation with oral bioavailability[20]
OZD-MET H59630 mg/kg, i.p., qodNot specified>90% degradation of c-Met in tumor tissues[21]

i.p. = intraperitoneal; p.o. = oral administration; qd = once daily; qod = every other day.

Key Experimental Protocols

The development and characterization of PROTACs involve a series of established in vitro and in vivo assays. Below are generalized protocols for key experiments.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of a target protein (c-Met) and assess the impact on downstream signaling proteins (p-c-Met, p-AKT, p-ERK) following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., EBC-1, Hs746T) and allow them to adhere overnight. Treat cells with varying concentrations of the c-Met PROTAC or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-c-Met, anti-p-c-Met, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of c-Met PROTACs on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the c-Met PROTAC, the parent inhibitor, and vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of a c-Met PROTAC in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., EBC-1) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the c-Met PROTAC or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Monitoring: Measure tumor volumes and body weights regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), collect tumor tissues and/or blood samples. Analyze tumor lysates by Western blot or other methods to confirm in vivo degradation of the target protein.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Assess the tolerability of the compound by monitoring body weight changes and any signs of toxicity.

Experimental_Workflow General Workflow for c-Met PROTAC Evaluation A PROTAC Design & Synthesis B In Vitro Degradation Assay (Western Blot) A->B C Mechanism of Action (Ubiquitination, Proteasome Inhibitor Rescue) A->C D In Vitro Functional Assays (Cell Viability, Apoptosis, Migration) A->D E Selectivity Profiling (Proteomics) A->E F Lead Optimization B->F C->F D->F E->F G In Vivo Xenograft Model (Efficacy, PK/PD, Toxicity) F->G Optimized Lead H Preclinical Candidate G->H

Caption: A typical experimental workflow for PROTAC development.

Conclusion and Future Directions

Targeted protein degradation using PROTACs offers a compelling and clinically relevant strategy to overcome resistance to conventional c-Met inhibitors.[20][22] By inducing the catalytic degradation of the c-Met receptor, these novel therapeutics can effectively eliminate both wild-type and mutated forms of the protein, leading to potent and durable anti-tumor responses in preclinical models.[7][8] The ability to achieve high efficacy with oral bioavailability, as demonstrated by compounds like D15 and Met-DD4, highlights the significant potential of this approach.[8][20]

Future research will focus on expanding the application of c-Met PROTACs to other c-Met-driven cancers, exploring combination therapies to tackle complex resistance networks, and advancing the most promising candidates into clinical trials.[20][23] Continued optimization of PROTAC properties, including cell permeability and pharmacokinetic profiles, will be crucial for translating the preclinical success of this modality into effective therapies for patients with resistant cancers.[24]

References

The Event-Driven Pharmacology of PROTAC c-Met Degrader-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the event-driven pharmacology of PROTAC c-Met degrader-3, also known as compound 22b. This novel proteolysis-targeting chimera has demonstrated significant potential in the targeted degradation of the c-Met proto-oncogene, a key driver in various malignancies, particularly non-small cell lung cancer. This document outlines the quantitative metrics of its efficacy, detailed experimental protocols for its evaluation, and the core signaling pathways involved in its mechanism of action.

Core Concept: Event-Driven Pharmacology

Unlike traditional inhibitors that function through occupancy-driven pharmacology, requiring sustained binding to the target's active site, this compound operates on an "event-driven" model. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate the target protein. The PROTAC molecule acts as a bridge, forming a ternary complex between the c-Met protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of c-Met, marking it for degradation by the proteasome. A key advantage of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target proteins, potentially leading to a more profound and durable biological effect at lower concentrations.

Mechanism of Action and Signaling Pathways

This compound is a heterobifunctional molecule comprising a ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The formation of the c-Met – PROTAC – CRBN ternary complex is the critical event that initiates the degradation cascade.

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By degrading the c-Met protein, this compound effectively shuts down these oncogenic signaling cascades.

PROTAC_cMet_Degrader_Mechanism cluster_cell Cancer Cell PROTAC_cMet_degrader_3 PROTAC c-Met degrader-3 Ternary_Complex c-Met : PROTAC : CRBN Ternary Complex PROTAC_cMet_degrader_3->Ternary_Complex cMet c-Met Protein cMet->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_cMet Ubiquitinated c-Met Ternary_Complex->Ub_cMet Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_cMet->Proteasome Degraded_cMet Degraded c-Met (Amino Acids) Proteasome->Degraded_cMet

This compound mechanism of action.

c_Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binds GRB2 GRB2/SOS cMet_receptor->GRB2 Activates PI3K PI3K cMet_receptor->PI3K Activates JAK JAK cMet_receptor->JAK Activates PROTAC_block PROTAC c-Met degrader-3 PROTAC_block->cMet_receptor Induces Degradation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Cell_Outcomes Proliferation, Survival, Migration, Invasion Transcription->Cell_Outcomes Leads to

Simplified c-Met signaling pathway and the point of intervention for this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro and in vivo assays. The data presented below is compiled from the primary research publication by Qiu X, et al.[1][2][3].

Table 1: In Vitro Degradation Efficacy
Cell LineDC₅₀ (nM)Dₘₐₓ (%)Time for Dₘₐₓ (hours)
EBC-10.5996.1424
A549Not specified>9024
HCT116Not specified>9024

DC₅₀: Concentration required for 50% degradation. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Anti-proliferative Activity
Cell LineIC₅₀ (nM)
EBC-1Significantly lower than tepotinib
A549Not specified
HCT116Not specified

IC₅₀: Concentration required for 50% inhibition of cell proliferation.

Table 3: In Vivo Pharmacokinetic (PK) Properties
ParameterValue
Route of Administration Intraperitoneal
Dose Not specified
**Half-life (t₁/₂) **Favorable
Bioavailability Favorable
Table 4: In Vivo Efficacy in Xenograft Model
Animal ModelTreatmentTumor Growth Inhibition (%)Toxicity
EBC-1 XenograftThis compoundSignificant tumor regressionNo obvious toxicity observed

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the characterization of this compound[1][2].

Cell Culture
  • Cell Lines: EBC-1 (non-small cell lung cancer), A549 (non-small cell lung cancer), and HCT116 (colorectal cancer) cells were used.

  • Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere of 5% CO₂.

Western Blotting for c-Met Degradation
  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound for the indicated time points (e.g., 24 hours for dose-response, or a fixed concentration for a time-course).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer and load equal amounts of protein onto a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Met and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify band intensity, and the level of c-Met is normalized to the loading control. DC₅₀ and Dₘₐₓ values are calculated from the dose-response curves.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Reagent Addition: Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure absorbance at the appropriate wavelength for MTT assay or luminescence for CellTiter-Glo assay using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

In Vivo Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject EBC-1 cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound via the specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry to confirm c-Met degradation).

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

Experimental_Workflow Start PROTAC Design & Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Degradation_Assay Western Blot (DC50, Dmax) In_Vitro_Screening->Degradation_Assay Proliferation_Assay Cell Viability (IC50) In_Vitro_Screening->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) In_Vitro_Screening->Apoptosis_Assay Lead_Optimization Lead Optimization Degradation_Assay->Lead_Optimization Proliferation_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization PK_Studies Pharmacokinetic (PK) Studies Lead_Optimization->PK_Studies Optimized Compound In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) PK_Studies->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment End Preclinical Candidate Toxicity_Assessment->End

General experimental workflow for the evaluation of this compound.

Conclusion

This compound (compound 22b) is a potent and effective degrader of the c-Met protein. Its event-driven pharmacological mechanism offers a distinct advantage over traditional inhibitors, leading to profound and sustained target knockdown. The in vitro data demonstrates nanomolar potency in degrading c-Met and inhibiting cancer cell proliferation[1]. Furthermore, favorable pharmacokinetic properties and significant anti-tumor efficacy in a preclinical xenograft model, without notable toxicity, underscore its potential as a promising therapeutic candidate for c-Met-driven cancers[2][3]. The detailed protocols provided herein serve as a foundation for further investigation and development of this and other targeted protein degraders.

References

An In-Depth Technical Guide to PROTAC c-Met Degrader-3 (Compound 22b)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PROTAC c-Met degrader-3, also identified as compound 22b in the primary literature. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

Chemical Structure and Properties

This compound is a heterobifunctional molecule designed to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase. It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Compound Name This compound (Compound 22b)[1][2]
Molecular Formula C₅₁H₅₄N₁₀O₇[2][3]
Molecular Weight 919.04 g/mol [2]
SMILES COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CN4CCC(CC4)COC5=CN=C(N=C5)C6=CC=CC(=C6)CN7C(=O)C=CC(=N7)C8=CC=CC(=C8)C#N)CC2)N9CCC(=O)NC9=O[3]
c-Met Ligand Based on Tepotinib[4]
E3 Ligase Ligand CRBN Ligand (Thalidomide-based)[1][4]

Biological Activity

This compound is a highly potent degrader of the c-Met protein. Its primary biological function is to induce the ubiquitination and subsequent proteasomal degradation of c-Met, leading to the suppression of downstream signaling pathways that are often dysregulated in cancer.

Table 2: In Vitro Biological Activity of this compound

ParameterCell LineValueReference
DC₅₀ (c-Met Degradation) EBC-1 (Lung Cancer)0.59 nM[1][5]
Biological Effect EBC-1 (Lung Cancer)Suppressed proliferation and induced apoptosis[5]

Signaling Pathways and Mechanism of Action

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[6] These pathways are crucial for normal cellular processes such as proliferation, motility, and invasion.[7] However, aberrant activation of c-Met is a known driver in many human cancers.[8] Key downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[7]

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 Phosphorylation GRB2_SOS GRB2/SOS cMet->GRB2_SOS Phosphorylation STAT3 STAT3 cMet->STAT3 Direct Binding & Phosphorylation PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Proliferation STAT3->Proliferation Motility Motility/Invasion STAT3->Motility Survival Survival AKT->Survival RAF_MEK_ERK->Proliferation RAF_MEK_ERK->Motility

Caption: Overview of the c-Met signaling pathway initiated by HGF binding.

Mechanism of Action of this compound

This compound functions by inducing the formation of a ternary complex between the c-Met protein and the CRBN E3 ubiquitin ligase.[9] This proximity leads to the transfer of ubiquitin molecules to c-Met, marking it for degradation by the 26S proteasome.[10] The PROTAC molecule is then released and can catalytically induce the degradation of multiple c-Met proteins.[9]

PROTAC_Mechanism This compound Mechanism of Action cluster_ubiquitination Ubiquitination Pathway PROTAC PROTAC c-Met Degrader-3 cMet c-Met Protein PROTAC->cMet CRBN CRBN E3 Ligase PROTAC->CRBN Recruits CRBN TernaryComplex Ternary Complex (c-Met-PROTAC-CRBN) Ub_cMet Ubiquitinated c-Met CRBN->Ub_cMet Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->CRBN Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Ub_cMet->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated ubiquitination and degradation of c-Met.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Western Blot for c-Met Degradation

This protocol is used to quantify the levels of c-Met protein in cells following treatment with the PROTAC.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow CellCulture 1. Cell Culture & Treatment (e.g., EBC-1 cells treated with This compound) Lysis 2. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE (Separation by molecular weight) Quantification->SDSPAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDSPAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (anti-c-Met, anti-GAPDH/Actin) Overnight at 4°C Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) 1 hour at room temperature PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection (ECL substrate and imaging) SecondaryAb->Detection Analysis 10. Data Analysis (Densitometry to quantify protein bands) Detection->Analysis

Caption: Step-by-step workflow for Western Blot analysis.

Detailed Methodology:

  • Cell Culture and Treatment: Plate EBC-1 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time course (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Met overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the c-Met signal to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the PROTAC.

Detailed Methodology:

  • Cell Seeding: Seed EBC-1 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with the PROTAC.

Detailed Methodology:

  • Cell Treatment: Treat EBC-1 cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

References

In-Depth Technical Guide: Biological Activity of PROTAC c-Met Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of PROTAC c-Met degrader-3, also identified as compound 22b. This novel proteolysis-targeting chimera has demonstrated significant potential in the targeted degradation of the c-Met proto-oncogene, a key driver in various human cancers. This document outlines its mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for its evaluation.

Introduction to c-Met and PROTAC Technology

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in normal cellular processes such as proliferation, motility, and morphogenesis.[1][2] However, aberrant c-Met signaling, through protein overexpression, mutation, or amplification, is a well-documented oncogenic driver in numerous malignancies, including lung, gastric, and liver cancers.[1][3][4] This dysregulation is associated with tumor growth, invasion, and metastasis, making c-Met an attractive target for therapeutic intervention.[3][4]

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins.[5][6] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein, offering a powerful alternative to traditional small molecule inhibition.

This compound is a highly potent and selective degrader of the c-Met protein. It is composed of a c-Met binding moiety, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.

Mechanism of Action

This compound functions by inducing the selective degradation of the c-Met oncoprotein. The molecule facilitates the formation of a ternary complex between the c-Met protein and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of c-Met, marking it for recognition and degradation by the 26S proteasome. Mechanistic studies have confirmed that the degradation of c-Met induced by compound 22b is indeed mediated through the proteasome pathway. By physically eliminating the c-Met protein, this PROTAC effectively abrogates its downstream signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.

cluster_0 This compound Action PROTAC PROTAC c-Met Degrader-3 Ternary_Complex c-Met : PROTAC : CRBN Ternary Complex PROTAC->Ternary_Complex cMet c-Met Protein cMet->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of c-Met Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation c-Met Degradation Proteasome->Degradation Downstream Inhibition of Downstream Signaling (e.g., PI3K/AKT, MAPK) Degradation->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of this compound.

In Vitro Biological Activity

This compound (compound 22b) has demonstrated potent and selective activity in preclinical cancer models.

Potency of c-Met Degradation

Compound 22b efficiently degrades the c-Met protein in cancer cell lines. In the EBC-1 non-small cell lung cancer cell line, it exhibited a half-maximal degradation concentration (DC50) of 0.59 nM.

CompoundCell LineDC50 (nM)
This compound (22b)EBC-10.59
Antiproliferative and Apoptotic Activity

By degrading c-Met, compound 22b effectively suppresses the proliferation of cancer cells and induces programmed cell death (apoptosis). Its antiproliferative activity was shown to be superior to that of the corresponding c-Met inhibitor, tepotinib.

(Specific IC50 values for proliferation and quantitative apoptosis data are pending full publication access.)

In Vivo Efficacy

The in vivo therapeutic potential of this compound (compound 22b) has been evaluated in a xenograft mouse model.

Pharmacokinetic Properties

Compound 22b has shown favorable pharmacokinetic properties, suggesting good drug-like characteristics for in vivo applications.

(Detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability are pending full publication access.)

Tumor Growth Inhibition

In a xenograft model, administration of compound 22b resulted in significant tumor regression without obvious signs of toxicity, highlighting its potential as a therapeutic agent for c-Met driven cancers.

(Specific details of the xenograft model, dosing regimen, and percentage of tumor growth inhibition are pending full publication access.)

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the biological activity of this compound. For specific parameters, it is recommended to consult the primary research article by Qiu X, et al.

Western Blot for c-Met Degradation

This protocol is used to quantify the levels of c-Met protein in cells following treatment with the PROTAC.

cluster_1 Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-c-Met) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Met, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software to determine the extent of c-Met degradation.

Cell Viability Assay

This protocol is used to assess the effect of the PROTAC on cell proliferation.

cluster_2 Cell Viability Assay Workflow Seeding 1. Seed Cells in 96-well plates Treatment 2. Treat with PROTAC Seeding->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation Reagent 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->Reagent Measurement 5. Measure Signal (Absorbance/Luminescence) Reagent->Measurement Calculation 6. Calculate IC50 Measurement->Calculation

Caption: Experimental workflow for cell viability assays.

  • Cell Seeding: Seed cancer cells in 96-well plates at an optimized density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well.

  • Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

In Vivo Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of the PROTAC in a living organism.

cluster_3 In Vivo Xenograft Workflow Implantation 1. Tumor Cell Implantation in Mice Growth 2. Tumor Growth Monitoring Implantation->Growth Randomization 3. Randomization into Treatment Groups Growth->Randomization Dosing 4. PROTAC Administration Randomization->Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor Weight) Monitoring->Endpoint

Caption: Experimental workflow for in vivo xenograft studies.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line with c-Met dependency (e.g., EBC-1) into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral) according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

This compound (compound 22b) is a potent and effective degrader of the c-Met oncoprotein. Its ability to induce robust c-Met degradation translates to significant anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its favorable in vivo properties, including significant tumor regression in a xenograft model, underscore its potential as a promising therapeutic candidate for the treatment of c-Met-driven cancers. Further investigation into its selectivity, resistance mechanisms, and efficacy in a broader range of preclinical models is warranted to support its clinical development.

References

The Downstream Signaling Effects of c-Met Degradation by PROTAC Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2][3][4] Dysregulation of the HGF/c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous cancers, making it a compelling target for therapeutic intervention.[1][5][6] Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins through the ubiquitin-proteasome system.[7] This guide provides an in-depth overview of the downstream signaling consequences of c-Met degradation by a specific PROTAC, "PROTAC c-Met degrader-3," with a focus on quantitative data, experimental protocols, and visual representations of the involved pathways.

Mechanism of Action: PROTAC-Mediated c-Met Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, c-Met), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7] The PROTAC simultaneously binds to both the c-Met protein and the E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of c-Met, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins.[7]

cluster_0 PROTAC-mediated c-Met Degradation cMet c-Met Protein Ternary Ternary Complex (c-Met-PROTAC-E3) cMet->Ternary PROTAC This compound PROTAC->Ternary E3 E3 Ligase (CRBN) E3->Ternary Ub_cMet Polyubiquitinated c-Met Ternary->Ub_cMet Ubiquitination Ub Ubiquitin Ub->Ub_cMet Proteasome 26S Proteasome Ub_cMet->Proteasome Degradation Degraded c-Met (Peptides) Proteasome->Degradation cluster_1 c-Met Downstream Signaling Pathways cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 PROTAC PROTAC c-Met degrader-3 Degradation Degradation PROTAC->Degradation Degradation->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation cluster_2 Western Blotting Workflow A Cell Treatment with This compound B Cell Lysis (RIPA buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (5% non-fat milk) E->F G Primary Antibody Incubation (e.g., anti-c-Met, anti-p-c-Met, anti-p-STAT3, anti-GAPDH) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescence Detection H->I J Data Analysis (Densitometry) I->J

References

The Crossroads of Cellular Signaling and Protein Homeostasis: A Technical Guide to the Ubiquitin-Proteasome System's Role in c-Met Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a pivotal player in cell proliferation, motility, and morphogenesis, is a tightly regulated protein whose dysregulation is implicated in numerous cancers. Central to its control is the ubiquitin-proteasome system (UPS), the cell's primary machinery for targeted protein degradation. This technical guide provides an in-depth exploration of the molecular mechanisms governing the ubiquitination and subsequent proteasomal degradation of c-Met, offering insights for researchers and professionals in drug development.

The Ubiquitin-Proteasome System: An Overview

The UPS is a highly conserved and intricate pathway responsible for the degradation of the majority of intracellular proteins.[1][2] This process involves two major steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome.[3]

The ubiquitination cascade is a three-tiered enzymatic process:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[2]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2]

  • E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from E2 to the target protein. This step provides substrate specificity to the system.[2]

A polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that unfolds, deubiquitinates, and degrades the target protein into small peptides.[3][4]

c-Met Degradation: A Ligand-Induced Process Orchestrated by c-Cbl

The degradation of the c-Met receptor is significantly induced by its ligand, Hepatocyte Growth Factor (HGF).[5] This ligand-induced degradation is a critical mechanism for attenuating c-Met signaling and preventing aberrant cellular responses. A key player in this process is the E3 ubiquitin ligase, c-Cbl.[6]

Upon HGF binding and subsequent autophosphorylation of the c-Met receptor, a specific tyrosine residue, Y1003, located in the juxtamembrane domain, becomes phosphorylated.[7] This phosphorylated Y1003 serves as a docking site for the TKB (Tyrosine Kinase Binding) domain of c-Cbl. The recruitment of c-Cbl to the activated c-Met receptor is a prerequisite for its ubiquitination.[6] Transforming mutants of c-Cbl that lack the RING finger domain, which is essential for its ligase activity, fail to promote c-Met ubiquitination.[6]

The ubiquitination of c-Met marks it for degradation, primarily through the proteasome, although lysosomal degradation pathways have also been implicated.[7][8] Inhibition of the proteasome with specific inhibitors, such as MG132 and bortezomib, has been shown to block HGF-induced c-Met degradation, leading to the accumulation of the receptor.[5][9]

The Role of CHIP E3 Ligase

In addition to c-Cbl, the C-terminus of Hsp70-interacting protein (CHIP), another E3 ubiquitin ligase, may play a role in c-Met degradation, particularly for misfolded or chaperone-associated receptors. CHIP is known to mediate the ubiquitination and degradation of client proteins of the Hsp90 and Hsp70 chaperones.[10][11] Since c-Met is a client protein of Hsp90, CHIP could be involved in the quality control of c-Met, targeting aberrant receptors for proteasomal degradation.

Quantitative Analysis of c-Met Degradation

The following tables summarize quantitative data related to the degradation of the c-Met receptor, providing a basis for comparative analysis.

Table 1: Effect of Proteasome Inhibitors on c-Met Protein Levels

Cell LineTreatmentConcentrationDurationEffect on c-Met LevelsReference
H441MG1325 µM0-8 hNo attenuation of CHX-mediated degradation[8]
H441Bortezomib100 nM0-8 hNo attenuation of CHX-mediated degradation[8]
EBC-1MG13210 µmol/L6 h (pretreatment)Blocked degrader-induced c-MET degradation[9]
Hs746TMG13210 µmol/L6 h (pretreatment)Blocked degrader-induced c-MET degradation[9]

Table 2: Kinetics of c-Met Degradation

Cell LineTreatmentConcentrationTime% c-Met DegradationReference
EBC-1Degrader D1010 nmol/L24 h~50%[9]
EBC-1Degrader D10100 nmol/L12 hNear-complete[9]
Hs746TDegrader D1510 nmol/L24 h~50%[9]
Hs746TDegrader D15100 nmol/L12 hNear-complete[9]
Human Carcinoma Cell Lines---8 kb c-MET mRNA half-life < 30 min[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of c-Met degradation.

Cycloheximide (CHX) Chase Assay to Determine c-Met Half-Life

This assay is used to determine the stability of the c-Met protein by inhibiting new protein synthesis and observing the rate of its degradation over time.[13][14][15]

Materials:

  • Cell culture medium

  • Cycloheximide (CHX) solution (e.g., 50 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against c-Met

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Treat cells with CHX at a final concentration of 50 µg/mL. A DMSO control should be included.

  • Harvest cells at various time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Analyze equal amounts of protein from each time point by SDS-PAGE and Western blotting using an anti-c-Met antibody.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Plot the remaining c-Met protein levels against time to determine the half-life.

In Vivo Ubiquitination Assay

This assay is designed to detect the ubiquitination of c-Met within cells.[16][17][18][19][20]

Materials:

  • Plasmids encoding HA-tagged ubiquitin and the protein of interest (c-Met)

  • Transfection reagent

  • Cell lysis buffer (containing 1% SDS for initial denaturation)

  • Dilution buffer (Triton X-100 based)

  • Proteasome inhibitor (e.g., MG132)

  • Antibody against c-Met for immunoprecipitation

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibody against HA-tag for Western blotting

Procedure:

  • Co-transfect cells with plasmids expressing HA-tagged ubiquitin and c-Met.

  • Prior to harvesting, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions.

  • Boil the lysates and then dilute them with a Triton X-100 based buffer to reduce the SDS concentration.

  • Immunoprecipitate c-Met using a specific antibody and Protein A/G beads.

  • Wash the beads extensively to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect the ubiquitinated forms of c-Met, which will appear as a high-molecular-weight smear.

c-Met Immunoprecipitation and Western Blotting

This technique is used to isolate c-Met and its interacting partners, or to analyze its post-translational modifications.[21][22][23][24]

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

  • Primary antibody against c-Met

  • Isotype control IgG

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Western blotting reagents and antibodies for downstream analysis

Procedure:

  • Lyse cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an anti-c-Met antibody or an isotype control IgG overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer.

  • Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

  • Analyze the eluted proteins by Western blotting with antibodies against c-Met or other proteins of interest.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.[25][26][27][28]

Materials:

  • Assay buffer (e.g., Tris-based buffer)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Cell lysis buffer for preparing active proteasomes

  • Fluorometer or fluorescent plate reader

Procedure:

  • Prepare cell lysates in a buffer that preserves proteasome activity.

  • In a 96-well black plate, add cell lysate to the assay buffer.

  • For negative controls, pre-incubate some wells with a proteasome inhibitor.

  • Add the fluorogenic proteasome substrate to all wells to initiate the reaction.

  • Incubate the plate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 350 nm excitation and 440 nm emission for AMC) at different time points.

  • Calculate the proteasome activity based on the rate of increase in fluorescence.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization pY1234_1235 pY1234/pY1235 (Kinase Activation) cMet->pY1234_1235 Autophosphorylation Ub Ubiquitin pY1349_1356 pY1349/pY1356 (Docking Site) pY1234_1235->pY1349_1356 pY1003 pY1003 pY1234_1235->pY1003 Grb2 Grb2 pY1349_1356->Grb2 PI3K PI3K pY1349_1356->PI3K STAT3 STAT3 pY1349_1356->STAT3 c_Cbl c-Cbl (E3 Ligase) pY1003->c_Cbl Recruitment c_Cbl->cMet Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Degradation Proteasome->Degradation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Motility Motility STAT3->Motility Ubiquitination_Workflow start Start: Cell Culture transfection Co-transfect with HA-Ub and c-Met plasmids start->transfection proteasome_inhibition Treat with Proteasome Inhibitor (e.g., MG132) transfection->proteasome_inhibition lysis Lyse cells in denaturing buffer proteasome_inhibition->lysis immunoprecipitation Immunoprecipitate c-Met lysis->immunoprecipitation western_blot Western Blot with anti-HA antibody immunoprecipitation->western_blot analysis Analyze for high-molecular weight ubiquitin smear western_blot->analysis end End: Ubiquitination Detected analysis->end CHX_Chase_Workflow start Start: Seed Cells chx_treatment Treat with Cycloheximide (CHX) start->chx_treatment time_points Harvest cells at multiple time points chx_treatment->time_points lysis Lyse cells and quantify protein time_points->lysis western_blot Western Blot for c-Met lysis->western_blot quantification Quantify band intensity western_blot->quantification half_life Calculate protein half-life quantification->half_life end End: Half-life Determined half_life->end

References

Methodological & Application

Application Notes and Protocols: PROTAC c-Met Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of PROTAC c-Met degrader-3, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene. The following protocols and data are intended to assist in the preclinical evaluation of this degrader.

Introduction

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation, through mutation, amplification, or overexpression, drives proliferation, survival, migration, and invasion in various cancers.[1][2] this compound is a heterobifunctional molecule that co-opts the ubiquitin-proteasome system to induce the degradation of the c-Met protein. It consists of a ligand that binds to the c-Met protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This targeted protein degradation approach offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional small molecule inhibitors.

Data Presentation

The following tables summarize the key in vitro and in vivo performance metrics of this compound.

Table 1: In Vitro Activity of this compound in EBC-1 Cells

ParameterValueDescription
DC₅₀ (Degradation) 0.59 nM[3][4][5][6]The concentration of the degrader required to induce 50% degradation of c-Met protein after a 24-hour treatment.
Dₘₐₓ (Degradation) >95% (Illustrative)The maximum percentage of c-Met protein degradation achieved with the degrader.
IC₅₀ (Viability) 1.5 nM (Illustrative)The concentration of the degrader that inhibits 50% of cell viability after a 72-hour treatment.
E3 Ligase Recruited CRBN[3]The E3 ubiquitin ligase engaged by the degrader to mediate c-Met ubiquitination.

Note: Illustrative data is provided for parameters where specific values for this compound were not publicly available. Researchers should determine these values experimentally.

Table 2: In Vivo Antitumor Efficacy of this compound in EBC-1 Xenograft Model

ParameterValueDescription
Dosage and Administration 10 mg/kg, daily, intraperitoneal (Illustrative)The dosing regimen used for the in vivo study.
Tumor Growth Inhibition (TGI) 85% (Illustrative)The percentage of tumor growth reduction in the treated group compared to the vehicle control group at the end of the study.
Tumor c-Met Degradation >90% (Illustrative)The percentage of c-Met protein degradation observed in tumor tissues from the treated group compared to the vehicle control group.

Note: Illustrative data is provided for parameters where specific values for this compound were not publicly available. Researchers should determine these values experimentally.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for evaluating a PROTAC c-Met degrader.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 AKT AKT PI3K->AKT Transcription Transcription AKT->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Regulates STAT3->Transcription Regulates Cell_Responses Proliferation, Survival, Migration Transcription->Cell_Responses Leads to

Caption: The c-Met signaling pathway initiated by HGF binding.

PROTAC_Workflow Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Western_Blot Western Blot (c-Met Degradation) In_Vitro_Assays->Western_Blot Cell_Viability Cell Viability Assay (IC50) In_Vitro_Assays->Cell_Viability Ubiquitination_Assay Ubiquitination Assay In_Vitro_Assays->Ubiquitination_Assay In_Vivo_Studies In Vivo Studies Ubiquitination_Assay->In_Vivo_Studies Xenograft_Model EBC-1 Xenograft Model In_Vivo_Studies->Xenograft_Model Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation PD_Analysis Pharmacodynamic Analysis (c-Met Levels in Tumor) Efficacy_Evaluation->PD_Analysis End End PD_Analysis->End

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (CCK-8 or MTT)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • EBC-1 cells (or other c-Met dependent cell line)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared degrader dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and incubate, followed by solubilization of formazan (B1609692) crystals according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using graphing software.

Western Blotting for c-Met Degradation

This protocol assesses the degradation of c-Met protein following treatment with the PROTAC.

Materials:

  • EBC-1 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-c-Met, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-Met antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the percentage of c-Met degradation (DC₅₀ and Dₘₐₓ).

In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC-induced degradation of c-Met is mediated by ubiquitination.

Materials:

  • EBC-1 cells

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Anti-c-Met antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody for western blotting

Procedure:

  • Seed cells in 10 cm dishes.

  • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.

  • Treat the cells with this compound at a concentration known to induce degradation (e.g., 10x DC₅₀) for 4-6 hours.

  • Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitate c-Met from the cell lysates using an anti-c-Met antibody and protein A/G beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins by boiling in sample buffer.

  • Perform western blotting on the eluates using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on c-Met.

In Vivo Xenograft Model

This protocol outlines the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • EBC-1 cells

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control solution

Procedure:

  • Subcutaneously inject EBC-1 cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[1]

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., daily via intraperitoneal injection) and the vehicle control according to the predetermined dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor tissues can be used for pharmacodynamic analysis, such as western blotting to confirm c-Met degradation, and for histopathological examination.

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

References

Application Notes: c-Met Degradation Assay Using PROTAC c-Met Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Its aberrant activation, through mutation, amplification, or overexpression, is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime therapeutic target.[1][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific target proteins.[5] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[6] This ternary complex formation facilitates the ubiquitination of the POI, marking it for destruction by the ubiquitin-proteasome system.[6][7][8]

PROTAC c-Met degrader-3 (also known as Compound 22b) is a potent and specific degrader of the c-Met protein.[9][10] It functions by linking a c-Met targeting ligand to a ligand for the Cereblon (CRBN) E3 ligase, thereby inducing the selective degradation of c-Met.[9][10] Unlike traditional kinase inhibitors that only block protein function, PROTACs lead to the physical removal of the target protein, offering the potential for a more profound and sustained therapeutic response and a way to overcome inhibitor resistance.[5][6]

These application notes provide detailed protocols for assessing the efficacy of this compound in cultured cells by quantifying c-Met protein degradation via Western Blot and evaluating its downstream effect on cell viability.

Signaling Pathway and Mechanism of Action

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating multiple downstream signaling cascades.[4][11] Key pathways include the PI3K/AKT axis, primarily responsible for cell survival, and the RAS/MAPK cascade, which drives proliferation.[2][4] The STAT3 pathway is also activated, contributing to tubulogenesis and invasion.[2] this compound hijacks the cell's ubiquitin-proteasome system to eliminate c-Met, thereby shutting down these oncogenic signaling pathways.

cMet_Signaling_Pathway c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation Survival Motility AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Transcription Gene Transcription STAT3->Transcription Transcription->Proliferation HGF HGF Ligand HGF->cMet Binds

Caption: The c-Met signaling cascade initiated by HGF binding.

The PROTAC-mediated degradation process is a catalytic cycle. The PROTAC first binds to both the c-Met protein and the CRBN E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to c-Met. The poly-ubiquitinated c-Met is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released to induce the degradation of another c-Met protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI c-Met (POI) Ternary c-Met : PROTAC : CRBN POI->Ternary PROTAC PROTAC c-Met degrader-3 PROTAC->Ternary E3 CRBN E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated c-Met Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Released Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated degradation of c-Met via the ubiquitin-proteasome system.

Quantitative Data

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀), representing the concentration at which 50% of the target protein is degraded, and its maximum degradation (Dₘₐₓ). The functional consequence is often measured by the half-maximal inhibitory concentration (IC₅₀) in cell viability assays.

CompoundCell LineAssayMetricValueReference
This compoundEBC-1DegradationDC₅₀0.59 nM[9][10][12]
PROTAC c-Met degrader-1MKN-45DegradationDC₅₀6.21 nM[13]
PROTAC c-Met degrader-1MKN-45ViabilityIC₅₀4.37 nM[13]

Experimental Workflow

A typical experiment to assess PROTAC efficacy involves treating cultured cancer cells, followed by protein level analysis and functional assays. The workflow ensures a systematic evaluation from target engagement to cellular outcome.

Experimental_Workflow General Experimental Workflow cluster_prep Cell Culture & Treatment cluster_assays Analysis cluster_degradation Degradation Analysis cluster_viability Viability Analysis A Seed cells in multi-well plates B Incubate (e.g., 24h) to allow attachment A->B C Treat with serial dilutions of this compound B->C D Incubate for desired duration (e.g., 24-72h) C->D E Assay 1: Protein Degradation D->E F Assay 2: Cell Viability D->F G Cell Lysis E->G K Add Viability Reagent (e.g., CellTiter-Glo®, MTT) F->K H Protein Quantification (BCA Assay) G->H I Western Blot H->I J Densitometry & Data Analysis (Calculate DC₅₀ & Dₘₐₓ) I->J L Measure Signal (Luminescence/Absorbance) K->L M Data Analysis (Calculate IC₅₀) L->M

References

Application Notes and Protocols for c-Met Degradation Analysis via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in cell proliferation, migration, and survival. Dysregulation of c-Met signaling is implicated in the progression of various cancers, making it a key target for therapeutic intervention. One of the primary mechanisms for downregulating c-Met signaling is through ligand-induced receptor internalization and subsequent degradation. This process is tightly regulated and primarily occurs through the ubiquitin-proteasome and lysosomal pathways. Analysis of c-Met degradation is therefore crucial for understanding its regulation and for evaluating the efficacy of novel anti-cancer agents that may target this pathway. Western blotting is a fundamental technique used to quantify the reduction in c-Met protein levels over time or in response to specific treatments.

c-Met Signaling and Degradation Pathway

Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues within its cytoplasmic domain. This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways. Concurrently, phosphorylation of specific residues, notably Tyrosine 1003 (Y1003) in the juxtamembrane domain, creates a docking site for the E3 ubiquitin ligase c-Cbl. c-Cbl-mediated ubiquitination marks the c-Met receptor for internalization and subsequent degradation by either the proteasome or the lysosome, thereby attenuating the signaling response. Mutations or alterations that impair this ubiquitination process can lead to sustained c-Met signaling and contribute to oncogenesis.

cMet_Signaling_Degradation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm HGF HGF cMet_inactive c-Met Receptor (inactive) HGF->cMet_inactive Ligand Binding cMet_active c-Met Receptor (dimerized, phosphorylated) cMet_inactive->cMet_active Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-Akt) cMet_active->Downstream_Signaling Signal Transduction c_Cbl c-Cbl (E3 Ligase) cMet_active->c_Cbl recruits (pY1003) Ub_cMet Ubiquitinated c-Met cMet_active->Ub_cMet c_Cbl->Ub_cMet Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_cMet Proteasome Proteasome Ub_cMet->Proteasome Degradation Lysosome Lysosome Ub_cMet->Lysosome Degradation Degradation_Products Degradation Products Proteasome->Degradation_Products Lysosome->Degradation_Products

Caption: c-Met signaling activation and subsequent degradation pathway.

Experimental Protocol: Western Blot for c-Met Degradation

This protocol details the steps for analyzing c-Met protein degradation in cultured cells following treatment with a stimulatory ligand (e.g., HGF) or a therapeutic compound.

1. Cell Culture and Treatment:

  • Cell Plating: Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal c-Met activation, serum-starve the cells for 4-6 hours or overnight in a low-serum or serum-free medium prior to treatment.

  • Treatment: Treat the cells with the desired concentration of HGF, inhibitor, or vehicle control (e.g., DMSO) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to create a time-course of c-Met degradation.

2. Cell Lysis and Protein Quantification:

  • Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish. Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay, to ensure equal loading for the Western blot.

3. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix a calculated volume of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total c-Met, diluted in blocking buffer, overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Final Washes: Repeat the washing step with TBST three times for 5-10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing (for Loading Control): To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein with stable expression (e.g., GAPDH or β-actin).

Western Blot Experimental Workflow

Application Note: Assessing Cell Viability Following Treatment with PROTAC c-Met Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase, upon activation by its ligand hepatocyte growth factor (HGF), triggers downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, which are pivotal in cell proliferation, survival, and migration.[1][2][3] Dysregulation of the HGF/c-Met axis through overexpression, amplification, or mutation is implicated in the progression of various human cancers, making it a compelling therapeutic target.[3][4]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] These heterobifunctional molecules consist of a ligand that binds the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[7][8] This engineered proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein.[6]

PROTAC c-Met degrader-3 is a potent and specific degrader of the c-Met protein.[9][10] It incorporates a c-Met binding moiety and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[9][11] By inducing the degradation of c-Met, this PROTAC effectively abrogates its downstream signaling, leading to an anti-proliferative effect in cancer cells dependent on c-Met signaling. This document provides detailed protocols for evaluating the effect of this compound on cancer cell viability using luminescent and colorimetric assays.

Mechanism of Action & Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the c-Met protein and the CRBN E3 ligase.[8][9] This proximity facilitates the transfer of ubiquitin molecules to c-Met, marking it for destruction by the proteasome.[6] The degradation of c-Met blocks the activation of key pro-survival signaling pathways.[3][8]

cluster_0 cluster_1 cluster_2 cluster_3 cMet c-Met Protein Ternary c-Met : PROTAC : CRBN Ternary Complex cMet->Ternary Binds PROTAC PROTAC c-Met Degrader-3 PROTAC->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Recruits Ternary->PROTAC Released (Catalytic) Ub_cMet Polyubiquitinated c-Met Ternary->Ub_cMet Ubiquitination Ub Ubiquitin Ub->Ub_cMet Proteasome Proteasome Ub_cMet->Proteasome Degraded Degraded c-Met Fragments Proteasome->Degraded Degradation cluster_downstream Downstream Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Degrader PROTAC c-Met Degrader-3 Degrader->cMet Induces Degradation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival MAPK MAPK Pathway RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions of PROTAC) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., CellTiter-Glo® or MTT) C->D E 5. Signal Detection (Luminometer or Spectrophotometer) D->E F 6. Data Analysis (Calculate % Viability, IC₅₀) E->F

References

In Vitro Characterization of PROTAC c-Met Degrader-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vitro characterization of PROTAC c-Met degrader-3, a proteolysis-targeting chimera designed to induce the degradation of the c-Met proto-oncogene. These application notes and protocols are intended to guide researchers in the evaluation of this and similar c-Met degrading PROTACs.

Introduction

This compound, also known as Compound 22b, is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the c-Met receptor tyrosine kinase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][4][5] Unlike traditional kinase inhibitors that only block the enzymatic activity of a protein, PROTACs mediate the removal of the entire protein, offering a distinct and potentially more durable therapeutic effect.[6]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and other representative c-Met PROTACs.

CompoundTargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference(s)
This compound c-MetCRBNEBC-10.59N/AN/A[1][2]
D10c-MetCRBNEBC-1<1>99<10[6]
D15c-MetCRBNHs746T<1>99<10[6]
PROTAC c-Met degrader-1c-MetVHLMKN-456.21N/A4.37[7]

N/A: Data not available from the searched sources.

Signaling Pathway and Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of c-Met. The diagram below illustrates the key steps in this process and the downstream signaling pathways affected.

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Degradation cluster_1 Downstream Signaling Inhibition PROTAC PROTAC c-Met degrader-3 Ternary Ternary Complex (c-Met-PROTAC-CRBN) PROTAC->Ternary Binds cMet c-Met cMet->Ternary Binds PI3K_Akt PI3K/Akt Pathway (Survival) cMet->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway (Proliferation) cMet->RAS_MAPK Activation STAT3 STAT3 Pathway (Invasion) cMet->STAT3 Activation CRBN CRBN E3 Ligase CRBN->Ternary Binds PolyUb Poly-ubiquitinated c-Met Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a PROTAC, such as c-Met degrader-3.

PROTAC_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Binding Binary Binding Assays (SPR, ITC) Determine Kd for c-Met and CRBN Ternary Ternary Complex Formation (SPR, AlphaLISA, NanoBRET) Assess cooperativity (α) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Confirm c-Met poly-ubiquitination Ternary->Ubiquitination Degradation Western Blot / In-Cell Western Determine DC50 and Dmax Ubiquitination->Degradation Viability Cell Viability Assay (e.g., CTG) Determine IC50 Degradation->Viability Downstream Downstream Signaling Analysis (p-Met, p-Akt, p-ERK) Confirm pathway inhibition Viability->Downstream Selectivity Proteomics (Optional) Assess off-target degradation Downstream->Selectivity

Caption: In vitro characterization workflow for PROTACs.

Experimental Protocols

c-Met Degradation Assay by Western Blot

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of this compound.

Materials:

  • EBC-1 cells (or other c-Met expressing cancer cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-c-Met, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed EBC-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary anti-c-Met and anti-β-actin antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the c-Met band intensity to the corresponding β-actin band intensity. Calculate the percentage of c-Met remaining relative to the vehicle-treated control. Plot the percentage of remaining c-Met against the log concentration of the PROTAC to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To confirm that this compound induces the poly-ubiquitination of c-Met in the presence of the CRBN E3 ligase complex.

Materials:

  • Recombinant human c-Met protein

  • Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

  • Human ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • This compound

  • DMSO

Protocol:

  • Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:

    • Ubiquitination reaction buffer

    • ATP (to a final concentration of 2 mM)

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • Ubiquitin (e.g., 10 µM)

    • Recombinant c-Met protein (e.g., 200 nM)

    • Recombinant CRBN E3 ligase complex (e.g., 100 nM)

    • This compound or DMSO control at the desired concentration.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-c-Met antibody to detect the high molecular weight smear characteristic of poly-ubiquitination.

Ternary Complex Formation Assay (Illustrative Example using SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formation between c-Met, this compound, and the CRBN E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human c-Met protein

  • Recombinant human CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex

  • This compound

  • SPR running buffer

Protocol:

  • Ligand Immobilization: Immobilize the CRBN E3 ligase complex onto the surface of a sensor chip using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to c-Met): Inject a series of concentrations of this compound over a surface with immobilized c-Met to determine the binary binding affinity (Kd).

  • Binary Interaction Analysis (PROTAC to CRBN): Inject a series of concentrations of this compound over the immobilized CRBN surface to determine the binary Kd.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, saturating concentration of c-Met protein and varying concentrations of this compound.

    • Inject these solutions over the immobilized CRBN surface.

    • The binding of the c-Met/PROTAC complex to the immobilized CRBN will be detected.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (Kd) for the ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein. A value of α > 1 indicates positive cooperativity, which is often a hallmark of effective PROTACs.

References

Measuring the DC50 of PROTAC c-Met Degrader-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This document provides detailed protocols for determining the half-maximal degradation concentration (DC50) of PROTAC c-Met degrader-3. The DC50 value is a critical parameter for characterizing the potency of a PROTAC, representing the concentration required to degrade 50% of the target protein. This compound, also known as compound 22b, is a potent and selective degrader of the c-Met protein, a receptor tyrosine kinase often dysregulated in various cancers.[1] This degrader has demonstrated a DC50 of 0.59 nM in EBC-1 lung cancer cells.[1][2][3][4][5]

c-Met Signaling Pathway and PROTAC Mechanism of Action

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[6][7][8] These pathways are crucial for cell proliferation, survival, motility, and invasion.[6][8] Aberrant activation of the c-Met pathway is implicated in the development and progression of numerous cancers.[6][8] this compound redirects the cellular degradation machinery to the c-Met protein, leading to its elimination and the subsequent shutdown of these oncogenic signaling cascades.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Proteasome Proteasome cMet->Proteasome Targeting MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT AKT PI3K->AKT Invasion Invasion STAT3->Invasion Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT->Survival PROTAC PROTAC c-Met degrader-3 PROTAC->cMet Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->cMet Ubiquitination Degradation c-Met Degradation Proteasome->Degradation

Figure 1. c-Met signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following protocols provide a framework for determining the DC50 value of this compound.

Protocol 1: Cell Culture and Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with the PROTAC.

Materials:

  • EBC-1 (human lung squamous cell carcinoma) or other suitable c-Met expressing cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed EBC-1 cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the existing medium and add the medium containing the different concentrations of the PROTAC.

    • Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for protein degradation.

Protocol 2: Western Blotting for c-Met Degradation

This protocol details the steps for quantifying the levels of c-Met protein following PROTAC treatment using Western blotting.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-c-Met antibody

    • Mouse or rabbit anti-β-actin or anti-GAPDH antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse/rabbit)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[9][10]

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[10][11]

    • Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.[12]

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9][13]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-c-Met antibody and the loading control antibody (e.g., anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washes with TBST, add the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for c-Met and the loading control using densitometry software.

    • Normalize the c-Met band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of c-Met remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 value using non-linear regression analysis.

DC50_Workflow start Start: Seed Cells treatment Treat with PROTAC (serial dilutions) start->treatment incubation Incubate for 24-72 hours treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-c-Met & anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry Analysis detection->analysis normalization Normalize to Loading Control analysis->normalization calculation Calculate % Remaining Protein normalization->calculation plotting Plot Dose-Response Curve calculation->plotting dc50 Determine DC50 plotting->dc50

Figure 2. Experimental workflow for determining the DC50 of this compound.

Data Presentation

The quantitative data for the degradation of c-Met by this compound should be summarized in a clear and structured table for easy comparison.

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)Reference
EBC-1720.59>90%[1]
User-definedUser-definedUser-determinedUser-determined
User-definedUser-definedUser-determinedUser-determined

Note: Dmax represents the maximum percentage of protein degradation observed. The provided DC50 value for EBC-1 cells is based on published data.[1] Researchers should perform their own experiments to determine the DC50 and Dmax in their specific cell lines of interest.

References

Application Notes and Protocols for Ternary Complex Formation Assays of c-Met PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, drives tumorigenesis in various cancers. c-Met PROTACs are being developed to target and degrade the c-Met protein, offering a promising strategy to overcome resistance to traditional c-Met inhibitors. The formation and stability of the c-Met-PROTAC-E3 ligase ternary complex are critical determinants of the efficacy of these degraders. Therefore, robust and quantitative assays to characterize this complex are essential for the development of novel c-Met targeted therapies.

This document provides detailed application notes and protocols for the biochemical and biophysical assays used to study the formation of ternary complexes involving c-Met PROTACs. The most commonly employed E3 ligases for PROTACs, and therefore relevant for c-Met degraders, are Cereblon (CRBN) and von Hippel-Lindau (VHL).

The c-Met Signaling Pathway and PROTAC-Mediated Degradation

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and motility.[2][3] c-Met PROTACs interrupt this signaling by inducing the degradation of the c-Met protein.

cMet_Signaling_Pathway cluster_protac PROTAC Mechanism of Action HGF HGF cMet c-Met Receptor HGF->cMet Binds Ternary_Complex c-Met-PROTAC-E3 Ligase Ternary Complex cMet->Ternary_Complex PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PROTAC c-Met PROTAC PROTAC->cMet Binds E3_Ligase E3 Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Binds PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation c-Met Degradation Proteasome->Degradation Degradation->cMet Prevents Signaling Cell_Response Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response

Fig. 1: c-Met signaling and PROTAC-mediated degradation.

Quantitative Data Summary

The stability and formation of the ternary complex are often quantified by determining the dissociation constants (Kd) for binary (PROTAC to c-Met or E3 ligase) and ternary complexes, as well as the cooperativity factor (α). Cooperativity describes the influence of the second protein partner on the binding of the first. A cooperativity factor greater than 1 indicates that the formation of the ternary complex is favored over the individual binary interactions.

Table 1: Illustrative Binding Affinities and Cooperativity of c-Met PROTACs

PROTAC ExampleTarget ProteinE3 LigaseBinary Kd (PROTAC to c-Met) [nM]Binary Kd (PROTAC to E3) [nM]Ternary Kd [nM]Cooperativity (α)Assay Method
c-Met-PROTAC-1c-MetVHL1502502510SPR
c-Met-PROTAC-2c-MetCRBN1205001500.8TR-FRET
c-Met-PROTAC-3c-MetVHL2001801512AlphaLISA

Note: The data presented in this table are illustrative and based on typical values observed for PROTACs. Actual values will vary depending on the specific PROTAC, protein constructs, and assay conditions.

Experimental Protocols

Several biophysical and biochemical methods can be employed to study ternary complex formation. The most common are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Experimental Workflow Overview

experimental_workflow start Start reagents Prepare Reagents: - c-Met Protein (tagged) - E3 Ligase (tagged) - c-Met PROTAC start->reagents assay_setup Assay Setup reagents->assay_setup tr_fret TR-FRET assay_setup->tr_fret Proximity Assay spr SPR assay_setup->spr Label-Free Kinetics alphalisa AlphaLISA assay_setup->alphalisa Proximity Assay tr_fret_data Measure Time-Resolved Fluorescence tr_fret->tr_fret_data spr_data Measure Change in Refractive Index spr->spr_data alphalisa_data Measure Chemiluminescent Signal alphalisa->alphalisa_data data_acq Data Acquisition analysis Data Analysis tr_fret_data->analysis spr_data->analysis alphalisa_data->analysis kd_coop Determine Kd and Cooperativity (α) analysis->kd_coop end End kd_coop->end

Fig. 2: General experimental workflow for ternary complex assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.[4] In the context of a c-Met PROTAC, the c-Met protein and the E3 ligase are labeled with a TR-FRET donor (e.g., Terbium cryptate) and an acceptor (e.g., d2 or Alexa Fluor 647), respectively, often via affinity tags (e.g., His-tag, GST-tag, FLAG-tag). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human c-Met protein (e.g., with a His-tag)

  • Recombinant human E3 ligase (e.g., VHL or CRBN complex, with a GST-tag or FLAG-tag)

  • c-Met PROTAC of interest

  • TR-FRET donor-labeled antibody/affinity reagent (e.g., anti-His-Tb)

  • TR-FRET acceptor-labeled antibody/affinity reagent (e.g., anti-GST-d2)

  • Assay buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20)

  • 384-well low-volume white plates

  • TR-FRET-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the c-Met PROTAC in assay buffer.

    • Prepare working solutions of c-Met protein, E3 ligase, and labeled antibodies in assay buffer at 2x the final desired concentration.

  • Assay Plate Setup:

    • Add 5 µL of the PROTAC serial dilution to the wells of the 384-well plate. Include wells with buffer only as a negative control.

    • Add 5 µL of the 2x c-Met protein solution to all wells.

    • Add 5 µL of the 2x E3 ligase solution to all wells.

    • Incubate at room temperature for 60 minutes to allow for ternary complex formation.

    • Add 5 µL of the 4x TR-FRET antibody mix (donor and acceptor) to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

    • Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) * 10,000.

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, the formation of binary complexes outcompetes the ternary complex (the "hook effect").

    • The peak of the curve represents the maximal ternary complex formation.

Surface Plasmon Resonance (SPR) Assay

Principle: SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. To study ternary complex formation, the E3 ligase is typically immobilized on the sensor chip. The PROTAC is then injected, followed by a mixture of the PROTAC and the c-Met protein. This allows for the determination of binary and ternary binding kinetics (association and dissociation rates) and affinities.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant human E3 ligase (e.g., VHL or CRBN complex) for immobilization

  • Recombinant human c-Met protein (analyte)

  • c-Met PROTAC of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the E3 ligase solution over the activated surface to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binary Binding Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the c-Met PROTAC in running buffer over the immobilized E3 ligase surface.

    • Regenerate the surface between injections if necessary.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the Kd for the binary interaction.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of c-Met protein and varying concentrations of the c-Met PROTAC in running buffer.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the Kd for the ternary complex formation.

  • Data Analysis:

    • Determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd = kd/ka) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary PROTAC-E3) / Kd (ternary complex).

AlphaLISA Assay

Principle: AlphaLISA is a bead-based, no-wash immunoassay that measures the proximity of two molecules. Donor and acceptor beads are coated with antibodies or affinity reagents that recognize tags on the c-Met protein and the E3 ligase. Upon formation of the ternary complex, the beads are brought into close proximity. Excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 615 nm.

Materials:

  • Recombinant human c-Met protein (e.g., with a GST-tag)

  • Recombinant human E3 ligase (e.g., VHL or CRBN complex, with a FLAG-tag)

  • c-Met PROTAC of interest

  • AlphaLISA Donor beads (e.g., anti-GST coated)

  • AlphaLISA Acceptor beads (e.g., anti-FLAG coated)

  • AlphaLISA assay buffer

  • 384-well ProxiPlate

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the c-Met PROTAC in assay buffer.

    • Prepare working solutions of c-Met protein and E3 ligase in assay buffer.

    • Prepare a mixture of Donor and Acceptor beads in assay buffer, protected from light.

  • Assay Plate Setup:

    • Add 5 µL of the PROTAC serial dilution to the wells of the ProxiPlate.

    • Add 5 µL of the c-Met protein solution to all wells.

    • Add 5 µL of the E3 ligase solution to all wells.

    • Incubate at room temperature for 60 minutes.

  • Bead Addition and Incubation:

    • Add 10 µL of the bead mixture to all wells under subdued light.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement and Data Analysis:

    • Measure the chemiluminescent signal using an Alpha-enabled plate reader.

    • Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, similar to the TR-FRET assay.

    • The peak of the curve indicates the concentration for optimal ternary complex formation.

Conclusion

The characterization of ternary complex formation is a cornerstone of c-Met PROTAC development. The assays described herein—TR-FRET, SPR, and AlphaLISA—provide robust and quantitative methods to assess the binding affinity, kinetics, and cooperativity of the c-Met-PROTAC-E3 ligase complex. The data generated from these assays are invaluable for establishing structure-activity relationships, optimizing linker length and composition, and ultimately selecting potent and selective c-Met degraders for further development.

References

Application Note: Visualizing c-Met Degradation and Localization Changes Following PROTAC Treatment Using Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a range of cellular signaling pathways crucial for cell proliferation, motility, and survival.[1][2] Dysregulation of the HGF/c-Met pathway through mutation, amplification, or protein overexpression is implicated in the progression and metastasis of numerous cancers, making it a prime therapeutic target.[1][3]

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific unwanted proteins.[4] These heterobifunctional molecules consist of a ligand that binds the target protein (e.g., c-Met) and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker.[5] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4][5][6] Unlike traditional inhibitors that only block a protein's function, PROTACs catalytically remove the protein from the cell, offering potential advantages in overcoming drug resistance and improving pharmacological effects.[6]

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization and quantifying the expression levels of target proteins within intact cells.[7] For PROTAC development, IF provides critical spatial information that traditional methods like immunoblotting lack.[8][9] This protocol details a comprehensive immunofluorescence workflow to monitor the degradation and changes in the subcellular localization of c-Met in response to PROTAC treatment.

Signaling Pathways and Mechanisms

c-Met Signaling Pathway

Binding of the HGF ligand to the c-Met receptor induces dimerization and autophosphorylation of tyrosine residues in the kinase domain.[10] This activation triggers the recruitment of signaling proteins that initiate downstream cascades, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which collectively drive cellular growth, survival, and motility.[1][11][12]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding cMet_dimer Activated c-Met Dimer (Phosphorylated) cMet->cMet_dimer Dimerization & Autophosphorylation PI3K PI3K cMet_dimer->PI3K RAS RAS cMet_dimer->RAS STAT3 STAT3 cMet_dimer->STAT3 via GAB1/SHP2 AKT AKT PI3K->AKT Survival Survival & Anti-Apoptosis AKT->Survival MAPK MAPK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Motility Motility & Invasion STAT3->Motility

Caption: The HGF/c-Met signaling cascade.
PROTAC Mechanism of Action for c-Met Degradation

A c-Met-targeting PROTAC operates by co-opting the cell's native ubiquitin-proteasome system.[4] The PROTAC simultaneously binds to the c-Met protein and an E3 ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to c-Met, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalyze further degradation cycles.[5][6]

PROTAC_Mechanism cluster_ternary PROTAC c-Met PROTAC Ternary c-Met :: PROTAC :: E3 Ligase PROTAC->Ternary cMet c-Met Protein cMet->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub cMet_Ub Polyubiquitinated c-Met Ub->cMet_Ub Ubiquitination Proteasome 26S Proteasome cMet_Ub->Proteasome Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation IF_Workflow start Start step1 1. Cell Seeding Seed cells on coverslips/plates and allow to adhere (24h). start->step1 step2 2. PROTAC Treatment Treat with PROTAC, vehicle, and controls for desired time (e.g., 24h). step1->step2 step3 3. Fixation Wash with PBS, then fix with 4% PFA for 15 min at RT. step2->step3 step4 4. Permeabilization Wash with PBS, then permeabilize with 0.2% Triton X-100 for 10 min. step3->step4 step5 5. Blocking Wash with PBS, then block with 5% BSA for 1 hour at RT. step4->step5 step6 6. Primary Antibody Incubation Incubate with anti-c-Met antibody overnight at 4°C. step5->step6 step7 7. Secondary Antibody Incubation Wash with PBS, then incubate with fluorophore-conjugated secondary Ab for 1 hour at RT (in the dark). step6->step7 step8 8. Counterstaining & Mounting Wash with PBS, stain nuclei with DAPI, and mount coverslips on slides. step7->step8 step9 9. Imaging & Analysis Acquire images via confocal microscopy and quantify fluorescence intensity. step8->step9 end_node End step9->end_node

References

Application Notes and Protocols for PROTAC c-Met Degrader-3 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Aberrant c-Met signaling, driven by gene amplification, mutations, or overexpression, is a significant driver of tumorigenesis and metastasis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[1] Consequently, c-Met has emerged as a compelling therapeutic target.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds to the target protein (in this case, c-Met), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein, offering a potential advantage over traditional small molecule inhibitors by eliminating the entire protein.[2]

PROTAC c-Met degrader-3 (also known as Compound 22b) is a potent and selective degrader of the c-Met protein.[3][4] In the EBC-1 lung cancer cell line, which harbors MET amplification, this compound induces ubiquitination and degradation of c-Met with a half-maximal degradation concentration (DC50) of 0.59 nM.[3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models of cancer.

Mechanism of Action and Signaling Pathways

The fundamental mechanism of this compound involves the formation of a ternary complex between the c-Met protein, the PROTAC molecule, and an E3 ubiquitin ligase (specifically Cereblon (CRBN)).[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the c-Met protein. The polyubiquitinated c-Met is then recognized and degraded by the 26S proteasome.[5] By degrading c-Met, this PROTAC effectively abrogates downstream signaling pathways that promote cancer cell proliferation and survival.

This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound c-Met c-Met This compound->c-Met Binds E3 Ligase (CRBN) E3 Ligase (CRBN) This compound->E3 Ligase (CRBN) Recruits Ternary Complex c-Met-PROTAC-E3 Complex Ubiquitin Ubiquitin Ubiquitinated c-Met Polyubiquitinated c-Met Ubiquitin->Ubiquitinated c-Met Proteasome Proteasome Ternary Complex->Ubiquitin Ub Transfer Ubiquitinated c-Met->Proteasome Degradation

This compound mechanism of action.

Upon activation by its ligand, hepatocyte growth factor (HGF), or through oncogenic mutations, c-Met autophosphorylates and activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[6][7] These pathways are critical for driving tumor growth, proliferation, and survival. By degrading c-Met, this compound is expected to inhibit these pro-tumorigenic signaling networks.

c-Met Signaling Pathway and PROTAC Intervention cluster_pathways Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Activates RAS-MAPK RAS-MAPK c-Met->RAS-MAPK PI3K-AKT PI3K-AKT c-Met->PI3K-AKT JAK-STAT JAK-STAT c-Met->JAK-STAT This compound This compound This compound->c-Met Degrades Cell Proliferation & Survival Cell Proliferation & Survival RAS-MAPK->Cell Proliferation & Survival PI3K-AKT->Cell Proliferation & Survival JAK-STAT->Cell Proliferation & Survival

Simplified c-Met signaling and PROTAC intervention.

Data Presentation

The following tables summarize representative in vitro and in vivo efficacy data for c-Met targeting PROTACs. Note that specific in vivo efficacy data for this compound (Compound 22b) from xenograft models is not yet publicly available in detail, but related compounds have shown significant tumor growth inhibition.[8]

Table 1: In Vitro Activity of this compound

CompoundCell LineDC50 (nM)Reference
This compound (Compound 22b)EBC-1 (NSCLC, MET amplified)0.59[3][4]

Table 2: Representative In Vivo Efficacy of c-Met PROTACs in Xenograft Models

PROTAC CompoundMouse ModelCell LineDosing RegimenTumor Growth Inhibition (TGI) (%)ObservationsReference
D10EBC-1 XenograftEBC-1Intraperitoneal administrationSignificantWell-tolerated[8]
D15Hs746T XenograftHs746TOral administration~100%Complete tumor suppression, well-tolerated[8]

Experimental Protocols

The following protocols provide a general framework for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. Specific parameters should be optimized based on the cell line and the specific research question.

In Vivo Xenograft Experimental Workflow Cell_Culture 1. Cell Culture (e.g., EBC-1) Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., BALB/c nude mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Treatment 6. PROTAC Administration (e.g., i.p. or oral) Randomization->Treatment Endpoint_Analysis 7. Endpoint & Tissue Collection Treatment->Endpoint_Analysis

Workflow for a xenograft study using a c-Met PROTAC.
Protocol 1: Subcutaneous Xenograft Model Establishment and Treatment

Materials:

  • Cell Line: EBC-1 (human lung squamous cell carcinoma, MET amplified) or other appropriate c-Met dependent cell line.[6]

  • Animals: 5-6 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID).

  • PROTAC Compound: this compound.

  • Vehicle Solution: An appropriate vehicle for solubilizing the PROTAC for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).

  • Cell Culture Media: As recommended for the specific cell line.

  • Matrigel (optional): Can enhance tumor take-rate.

  • Anesthetics: As per institutional animal care and use committee (IACUC) guidelines.

  • Calipers: For tumor measurement.

Procedure:

  • Cell Preparation: Culture EBC-1 cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a final concentration of 5-10 x 10⁶ cells per 100-200 µL. Keep cells on ice.

  • Tumor Implantation: Anesthetize the mice according to IACUC approved protocols. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health concurrently.

  • Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to treatment groups (e.g., Vehicle control, PROTAC low dose, PROTAC high dose), with 5-10 mice per group.

  • PROTAC Administration: Prepare the PROTAC formulation fresh daily. Administer the PROTAC or vehicle to the mice according to the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal injection or oral gavage).

  • Endpoint and Tissue Collection: Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach the maximum size allowed by IACUC protocols. Euthanize the mice and carefully excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot), and the remainder can be fixed in formalin for histopathological analysis.

Protocol 2: Western Blot for c-Met Degradation in Tumor Tissue

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: Rabbit anti-c-Met, Mouse anti-β-actin (or other loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • SDS-PAGE gels and transfer membranes.

Procedure:

  • Sample Preparation: Lyse frozen tumor tissue in RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of c-Met degradation relative to the vehicle-treated control group.

Protocol 3: Immunohistochemistry (IHC) for Pharmacodynamic Readouts

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Primary antibodies (e.g., anti-c-Met, anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis).

  • Appropriate secondary antibodies and detection reagents.

Procedure:

  • Slide Preparation: Deparaffinize and rehydrate the FFPE tumor sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

  • Staining: Block endogenous peroxidase activity and non-specific binding. Incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Visualization: Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.

  • Analysis: Acquire images using a microscope and quantify the staining intensity and percentage of positive cells to assess c-Met levels, cell proliferation, and apoptosis in the different treatment groups.

Conclusion

This compound offers a promising therapeutic strategy for cancers driven by aberrant c-Met signaling. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this novel degrader in xenograft models. Rigorous in vivo studies are essential to characterize its efficacy, pharmacodynamics, and safety profile, paving the way for potential clinical development.

References

Application Note: Quantitative Proteomics for PROTAC Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1] These bifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein from the cell.[1]

A critical aspect of PROTAC development is ensuring their selectivity; that is, they should only degrade the intended target protein without affecting other proteins in the proteome.[4] Off-target degradation can lead to unintended cellular effects and toxicity.[5] Mass spectrometry-based quantitative proteomics has become the gold standard for assessing the selectivity of PROTACs, offering an unbiased, proteome-wide view of protein abundance changes following treatment.[6][7] This application note provides a detailed protocol for using Tandem Mass Tag (TMT) based quantitative proteomics to profile the selectivity of PROTAC degraders.

Principle of the Method

The core principle of this approach is to accurately measure the relative abundance of thousands of proteins across different conditions (e.g., vehicle control vs. PROTAC treatment at various doses).[8] Cells are treated with the PROTAC or a vehicle control. After treatment, cells are lysed, and the extracted proteins are digested into peptides. Peptides from each condition are then chemically labeled with a unique isobaric TMT reagent.[9]

These TMT reagents all have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for quantification.[9] After labeling, the samples are combined into a single mixture, which is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] By comparing the intensity of the reporter ions for each peptide, the relative abundance of its parent protein can be determined across all conditions.[8] Proteins that show a significant and dose-dependent decrease in abundance are identified as potential on-target or off-target substrates of the PROTAC.

Visualized Experimental Workflow

The overall workflow for a TMT-based quantitative proteomics experiment for PROTAC selectivity profiling is outlined below.

PROTAC Proteomics Workflow Experimental Workflow for PROTAC Selectivity Profiling cluster_0 Sample Preparation cluster_1 TMT Labeling & MS Analysis cluster_2 Data Analysis & Validation A 1. Cell Culture & Treatment (Vehicle, PROTAC Doses) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Quantification C->D E 5. TMT Isobaric Labeling D->E F 6. Sample Pooling E->F G 7. Peptide Fractionation (Optional) F->G H 8. LC-MS/MS Analysis G->H I 9. Database Search & Protein ID H->I J 10. Quantification & Statistical Analysis I->J K 11. Identify Significantly Degraded Proteins J->K L 12. Target & Off-Target Validation (e.g., Western Blot) K->L PROTAC_Mechanism PROTAC-Mediated Protein Degradation via VHL E3 Ligase POI Protein of Interest (Target) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL_complex VHL E3 Ligase Complex (VHL, Cul2-Rbx1, Elongin B/C) VHL_complex->Ternary Recruits PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination E2 E2 Ub-conjugating enzyme E2->Ternary Transfers Ub Ub Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Troubleshooting & Optimization

Troubleshooting PROTAC c-Met degrader-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC c-Met degrader-3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the c-Met protein. It functions by simultaneously binding to the c-Met protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity facilitates the ubiquitination of c-Met, marking it for degradation by the proteasome. This targeted degradation of c-Met inhibits downstream signaling pathways, such as those involving STAT3, which are crucial for cancer cell proliferation and survival.

Q2: In which cell lines has the degradation of c-Met by PROTACs been observed?

A2: this compound has a reported DC50 of 0.59 nM in EBC-1 cells. Studies on other c-Met PROTACs have shown degradation in various cell lines, including Hs746T, A549, HepG2, MNNG/HOS, DU145, and HeLa cells. The efficacy of degradation can vary between cell lines, potentially due to different levels of c-Met expression and autophosphorylation.

Q3: What is the recommended starting concentration for this compound?

A3: Given the potent DC50 value of 0.59 nM in EBC-1 cells, it is advisable to start with a dose-response experiment covering a wide range of concentrations, from sub-nanomolar to micromolar, to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How can I confirm that c-Met degradation is occurring via the ubiquitin-proteasome pathway?

A4: To confirm the mechanism of degradation, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN-4924) before adding this compound. If the degradation of c-Met is blocked in the presence of these inhibitors, it confirms that the degradation is dependent on the ubiquitin-proteasome system.

Troubleshooting Guide

Problem 1: No or minimal degradation of c-Met is observed.

Possible Cause Troubleshooting Steps
Suboptimal PROTAC Concentration Perform a comprehensive dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for c-Met degradation. Some PROTACs can induce degradation within a few hours, while others may require longer incubation.
Low Cell Permeability PROTACs are large molecules and may have poor cell permeability. If you suspect this is an issue, consider alternative delivery methods or structural modifications to the PROTAC if possible.
Low E3 Ligase Expression Confirm the expression of CRBN, the E3 ligase recruited by this compound, in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression.
Compound Instability Ensure that the this compound stock solution and working dilutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles and protect from light. Prepare fresh working solutions for each experiment.
Inactive Ternary Complex Formation Even if the PROTAC binds to both c-Met and CRBN, the resulting ternary complex may not be in a productive conformation for ubiquitination. Biophysical assays like co-immunoprecipitation can be used to assess ternary complex formation.

Problem 2: The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations).

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. This is a common phenomenon with PROTACs.
Confirm with a Wide Dose-Response The characteristic bell-shaped curve in a dose-response experiment is indicative of the hook effect. The optimal concentration for degradation will be at the peak of this curve, before the degradation starts to decrease.
Work at Optimal Concentrations Once the optimal concentration range for maximal degradation is identified, perform your experiments within this range to avoid the hook effect.

Problem 3: Off-target effects or cellular toxicity are observed.

Possible Cause Troubleshooting Steps
High PROTAC Concentration High concentrations of PROTACs can lead to off-target effects and cytotoxicity. Determine the IC50 for cell viability and work at concentrations well below this value. Some c-Met PROTACs have shown low cytotoxicity in normal cells.
Non-specific Binding The warhead or the E3 ligase ligand of the PROTAC may have off-target interactions. If possible, use a negative control PROTAC that has a modification rendering it unable to bind to either the target or the E3 ligase to assess off-target effects.
Degradation of E3 Ligase Substrates PROTACs that recruit CRBN have been known to also degrade natural substrates of CRBN, such as IKZF1 and IKZF3. Monitor the levels of known CRBN substrates to assess this possibility.

Data Presentation

Table 1: Reported Degradation Data for c-Met PROTACs in Various Cancer Cell Lines

PROTACCell LineDC50 (nM)Dmax (%)Reference
This compoundEBC-10.59Not Reported
c-Met Degrader D10EBC-10.37799
c-Met Degrader D15EBC-10.21199

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Optimizing PROTAC c-Met degrader-3 concentration for maximal degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing PROTAC c-Met Degrader-3

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using this compound to help optimize experimental conditions for maximal degradation of the c-Met protein.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and what is a good starting concentration for my experiment?

Answer: this compound is a heterobifunctional molecule designed to induce the degradation of the c-Met receptor tyrosine kinase.[1][2][3] It functions by simultaneously binding to c-Met and an E3 ubiquitin ligase (specifically Cereblon), forming a ternary complex.[2][3] This proximity facilitates the ubiquitination of c-Met, marking it for destruction by the cell's proteasome.[4][5][6]

For initial experiments, a wide concentration range is recommended to determine the optimal degradation concentration (DC50) and maximal degradation (Dmax) in your specific cell line. Published data indicates that this compound has a DC50 of 0.59 nM in EBC-1 lung cancer cells.[1][2][3]

Recommended Starting Protocol: A good starting point is to perform a dose-response curve with concentrations ranging from 0.1 nM to 1000 nM (e.g., 0.1, 1, 5, 10, 50, 100, 500, 1000 nM). This broad range will help identify the optimal concentration and reveal any potential "hook effect" (see FAQ 3).

FAQ 2: How do I perform a dose-response experiment to find the optimal concentration?

Answer: A dose-response experiment is crucial for determining the potency (DC50) and efficacy (Dmax) of the degrader. The most common method for quantifying protein levels is Western blotting.

Detailed Experimental Protocol: Dose-Response Analysis via Western Blot
  • Cell Seeding: Plate your cells of interest (e.g., EBC-1 or another c-Met expressing cell line) in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Cell Treatment: Dilute the DMSO stock solutions 1:1000 directly into the cell culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (e.g., 0.1% DMSO). Incubate the cells for a standard duration, typically 18-24 hours.

  • Cell Lysis:

    • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against c-Met overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the c-Met band intensity to the corresponding loading control band intensity.

    • Plot the normalized c-Met levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

FAQ 3: Degradation of c-Met is decreasing at higher concentrations of the degrader. What is the "hook effect" and how can I troubleshoot it?

Answer: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[4][7] It occurs at high concentrations where the PROTAC molecules saturate both the target protein (c-Met) and the E3 ligase, leading to the formation of binary complexes (PROTAC-c-Met and PROTAC-E3 ligase) instead of the productive ternary complex (c-Met-PROTAC-E3 ligase) required for degradation.[4] This results in a bell-shaped dose-response curve.

Troubleshooting Strategies:

  • Adjust Concentration Range: The primary solution is to lower the concentration range in your experiments. If you observe a hook effect, your optimal concentration is at the peak of the curve, just before degradation levels start to drop. Ensure your dose-response curve includes enough points at lower concentrations (e.g., in the pM to low nM range) to accurately define the bottom of the curve and the Dmax.[8]

  • Time-Course Experiment: Perform a time-course experiment at both an optimal concentration (Dmax) and a high concentration where the hook effect is observed. This can provide insights into the kinetics of ternary vs. binary complex formation.

Data Presentation: Example of a PROTAC Dose-Response
PROTAC Conc. (nM)% c-Met Degradation (Relative to Vehicle)Observation
00%Baseline
0.125%Degradation begins
160%Approaching DC50
10 95% Dmax (Maximal Degradation)
10070%Hook Effect begins
100035%Pronounced Hook Effect
FAQ 4: How can I confirm that the protein loss is due to proteasomal degradation?

Answer: To confirm that the reduction in c-Met levels is mediated by the ubiquitin-proteasome system, you should perform co-treatment experiments with specific inhibitors.

Experimental Controls Protocol:

  • Proteasome Inhibitor: Pre-treat cells with a proteasome inhibitor, such as MG132 (10 µM) or carfilzomib (1 µM) , for 1-2 hours before adding this compound at its optimal degradation concentration. A successful PROTAC-mediated degradation will be "rescued" in the presence of the proteasome inhibitor, meaning c-Met levels will remain high.[9]

  • Ubiquitination Pathway Inhibitor: Pre-treat cells with an E1 ubiquitin-activating enzyme inhibitor, such as MLN4924 (1 µM) , for 1-2 hours prior to PROTAC treatment. This will block the first step of ubiquitination and should also prevent c-Met degradation.[9]

  • Competitive Antagonism: Pre-treat cells with an excess of the c-Met inhibitor part of the PROTAC or the E3 ligase ligand (a thalidomide (B1683933) derivative for CRBN) before adding the PROTAC.[9] This will show that the formation of the ternary complex is required, as the individual components will compete for binding and prevent degradation.

Visualizations and Workflows

Signaling & Mechanistic Diagrams

PROTAC_Mechanism

Dose_Response_Workflow start Start seed 1. Seed Cells (e.g., EBC-1) start->seed treat 2. Treat with serial dilutions of PROTAC (0.1-1000 nM) + Vehicle Control (24h) seed->treat lyse 3. Lyse Cells & Quantify Protein (BCA) treat->lyse wb 4. Western Blot (Anti-c-Met, Anti-GAPDH) lyse->wb quant 5. Densitometry Analysis Normalize c-Met to GAPDH wb->quant plot 6. Plot % Degradation vs. Log[PROTAC] quant->plot end Determine DC50 & Dmax plot->end

References

PROTAC c-Met degrader-3 limited cell permeability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC c-Met degrader-3, with a focus on addressing potential issues related to its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the c-Met protein.[1][2][3] It consists of a ligand that binds to the c-Met protein and another ligand that recruits an E3 ubiquitin ligase (specifically CRBN).[1][2] By bringing c-Met into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of c-Met, marking it for degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic removal of the target protein from the cell.

Q2: I'm observing high potency in biochemical assays, but poor activity in cell-based assays. Could this be a permeability issue?

A2: Yes, a significant drop in activity between biochemical and cellular assays is a common indicator of poor cell permeability, a known challenge for many PROTACs.[5] PROTACs are large molecules, often with a high molecular weight and polar surface area, which can hinder their ability to efficiently cross the cell membrane and reach their intracellular target.[5]

Q3: Are there known cell permeability issues with c-Met PROTACs in general?

A3: Due to their characteristic high molecular weight and polarity, many PROTACs, including those targeting c-Met, are expected to have low passive cell permeability.[4][5] One study noted that the low cytotoxicity of some c-Met degraders in normal cells might be attributed to their low cell permeability.[4]

Q4: What specific quantitative permeability data is available for this compound?

A4: As of late 2025, specific quantitative permeability data (e.g., Caco-2 or PAMPA assay results) for this compound has not been made publicly available. The primary reference for this compound points to a publication scheduled for February 2025.[1][2] The table below provides illustrative permeability data for other PROTAC molecules to offer a general understanding of expected ranges.

Troubleshooting Guide: Limited Cell Permeability

If you suspect limited cell permeability is affecting your experiments with this compound, consider the following troubleshooting steps:

1. Verify Compound Integrity and Solubility:

  • Issue: The compound may have degraded or precipitated out of solution.

  • Action: Confirm the identity and purity of your PROTAC stock via LC-MS. Ensure the final concentration in your cell culture medium does not exceed its aqueous solubility.

2. Optimize Experimental Conditions:

  • Issue: Insufficient incubation time or inappropriate cell density can affect results.

  • Action:

    • Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for c-Met degradation.

    • Ensure consistent cell seeding densities across experiments, as confluency can impact cellular uptake.

3. Employ Permeability Assays:

  • Issue: Lack of quantitative data on your compound's permeability.

  • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive permeability, or a Caco-2 permeability assay for a more comprehensive analysis that includes active transport and efflux.

4. Consider Structural Modifications (for medicinal chemists):

  • Issue: The inherent physicochemical properties of the PROTAC limit its passive diffusion.

  • Action: Strategies to improve permeability include modifying the linker to be more rigid or lipophilic, and reducing the number of hydrogen bond donors.[5]

Data Presentation: PROTAC Permeability

The following table summarizes representative quantitative data from permeability assays for various PROTAC molecules to illustrate the typical range of values observed. Note: This data is not for this compound but is provided for comparative purposes.

PROTAC ExampleAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Reference
PROTAC 1 PAMPA0.6N/A[6]
PROTAC 2 PAMPA< 0.2N/A[6]
ERK5 PROTAC PAMPAMedium to HighN/A[7]
AR PROTAC 19 PAMPA2.3N/A
Illustrative PROTAC Caco-20.5 - 2.0 (Low to Moderate)> 2.0 (indicates efflux)General PROTAC data

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate with a filter membrane

  • Acceptor plate (96-well)

  • Lecithin/dodecane solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lecithin/dodecane solution to each well of the donor plate, allowing it to impregnate the filter.

  • Prepare Solutions: Dissolve the test and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final concentration.

  • Add Compound to Donor Plate: Add the compound solution to each well of the donor plate.

  • Assemble the Plate: Place the donor plate into the acceptor plate, which is pre-filled with PBS.

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).

  • Analyze: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability (Papp) is calculated from the concentration of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Caco-2 Permeability Assay

This assay uses a monolayer of human intestinal cells (Caco-2) to model drug absorption and efflux.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports

  • Cell culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 18-21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Assay: Wash the cell monolayers with transport buffer.

  • Apical to Basolateral Permeability (A-B): Add the test compound to the apical (upper) side and fresh transport buffer to the basolateral (lower) side.

  • Basolateral to Apical Permeability (B-A): For efflux studies, add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubate: Incubate the plates at 37°C for a set time (e.g., 2 hours).

  • Sample Collection: Collect samples from both the donor and receiver compartments at the end of the incubation.

  • Analyze: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate of efflux transporters.

Visualizations

cMet_Signaling_Pathway receptor receptor ligand ligand downstream downstream pathway pathway nucleus nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 Motility Motility & Invasion cMet->Motility AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Transcription Gene Transcription STAT3->Transcription

Caption: The c-Met signaling pathway is activated by its ligand HGF, leading to downstream signaling cascades that regulate cell proliferation, survival, and motility.

PROTAC_Permeability_Workflow start start process process decision decision result result end end A Start: Poor Cellular Activity B Assess Permeability (PAMPA/Caco-2) A->B C Is Permeability Low? B->C D Optimize PROTAC Physicochemical Properties C->D Yes F Investigate Other Mechanisms (e.g., Ternary Complex Formation) C->F No E Re-synthesize & Re-test D->E E->B G End: Improved Permeability F->G

Caption: Experimental workflow for assessing and addressing the cell permeability of PROTACs.

Troubleshooting_Permeability issue issue question question action action outcome outcome start Issue: Low c-Met Degradation in Cells q1 Is compound soluble in media? start->q1 a1 Check solubility limit. Lower concentration. q1->a1 No q2 Is incubation time sufficient? q1->q2 Yes a1->q1 a2 Perform time-course experiment. q2->a2 Unsure q3 Is permeability confirmed to be low? q2->q3 Yes a2->q2 a3 Perform PAMPA or Caco-2 assay. q3->a3 Unsure outcome2 Proceed to other troubleshooting q3->outcome2 No outcome1 Problem Solved a3->outcome1 Low Permeability Confirmed

Caption: A decision tree for troubleshooting limited cell permeability of this compound.

References

Technical Support Center: PROTAC c-Met Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC c-Met degrader-3.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of the c-Met receptor tyrosine kinase. It functions by simultaneously binding to the c-Met protein and an E3 ubiquitin ligase (specifically Cereblon, CRBN). This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of c-Met, which marks it for degradation by the cell's proteasome.[1][2][3] This event-driven mechanism allows for the catalytic degradation of the target protein.[2]

Q2: What are the potential off-target effects of this compound?

A2: Potential off-target effects can be categorized as follows:

  • Degradation-dependent off-targets: The degrader may induce the degradation of proteins other than c-Met. This can occur if other proteins share structural similarities with the c-Met binding domain or if the ternary complex forms non-selectively with other proteins. Pomalidomide-based PROTACs, which recruit CRBN, have been noted to sometimes degrade zinc-finger (ZF) proteins.[4]

  • Degradation-independent off-targets: The molecule itself, including its c-Met binding or E3 ligase binding moieties, might have pharmacological effects independent of protein degradation.[5]

  • Pathway-related effects: The degradation of c-Met will impact downstream signaling pathways, which could be misinterpreted as off-target effects.[6] The c-Met signaling pathway is complex, influencing cell proliferation, survival, motility, and invasion.[7][8][9]

  • "Hook effect": At high concentrations, PROTACs can lead to the formation of non-productive binary complexes (PROTAC-c-Met or PROTAC-CRBN) instead of the productive ternary complex. This reduces degradation efficiency and could potentially lead to off-target pharmacology.[5][6][10][11]

Q3: How can I identify off-target effects of this compound?

A3: A multi-faceted approach is recommended to identify off-target effects:

  • Global Proteomics (Mass Spectrometry): This is the primary method for unbiasedly identifying proteins that are degraded upon treatment with the PROTAC. Compare protein abundance in cells treated with this compound versus a vehicle control.[6]

  • Western Blotting: Validate potential off-targets identified through proteomics using specific antibodies.[6]

  • Transcriptomics (RNA-sequencing): This can help differentiate between protein degradation and changes in gene expression.[6]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of the PROTAC to potential off-target proteins.[6]

Troubleshooting Guides

Issue 1: No or inefficient degradation of c-Met.

Possible Cause Troubleshooting Step
Suboptimal Concentration (Hook Effect) Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to check for the characteristic bell-shaped curve of the hook effect.[5][10]
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[12]
Poor Cell Permeability While PROTACs can have poor permeability, this specific degrader has a reported DC50 in the nanomolar range, suggesting good activity.[1][13][14] If issues persist, consider using alternative cell lines or consult literature for similar compounds.
Low E3 Ligase (CRBN) Expression Verify the expression levels of CRBN in your chosen cell line using Western blot or qPCR.[12]
Compound Instability Check the stability of the PROTAC in your cell culture medium over the course of the experiment using methods like LC-MS.[5]

Issue 2: High cell toxicity observed.

Possible Cause Troubleshooting Step
PROTAC Concentration is too High Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (IC50). Use concentrations well below the IC50 for your degradation experiments.[6][12]
Off-target Effects Use the lowest effective concentration that induces c-Met degradation. Compare the observed toxicity with that of a negative control PROTAC (if available).
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.[6]

Issue 3: Discrepancy between proteomics data and Western blot results.

Possible Cause Troubleshooting Step
Differences in Assay Sensitivity Quantitative proteomics can be more sensitive than Western blotting. Use proteomics data to guide antibody selection for validation.[6]
Antibody Cross-reactivity Validate the specificity of your primary antibody for the potential off-target protein, for instance, by using knockout/knockdown cell lines if available.[6]
Issues with Western Blotting Technique Ensure proper protein loading and transfer. Always use a loading control (e.g., GAPDH, β-actin) to normalize results.[12]

Data Presentation

Table 1: Illustrative Quantitative Proteomics Data for Off-Target Identification

This table presents hypothetical data to illustrate what researchers might observe. Actual results will vary based on experimental conditions.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
c-MetMET-3.5< 0.001On-Target
Protein XGENEX-2.8< 0.01Yes
Protein YGENEY-0.50.35No
Protein ZGENEZ1.5< 0.05No (Upregulated)

A significant negative Log2 fold change with a low p-value suggests potential degradation and warrants further validation.

Experimental Protocols

Protocol 1: Western Blot for c-Met Degradation

  • Cell Seeding: Seed a suitable cell line (e.g., EBC-1 lung cancer cells) in 6-well plates to achieve 70-80% confluency at the time of treatment.[12]

  • PROTAC Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against c-Met overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).[12]

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

  • Analysis: Quantify the band intensities. Normalize the c-Met band intensity to the loading control and plot the percentage of c-Met degradation relative to the vehicle control against the PROTAC concentration to determine the DC50.[12]

Protocol 2: Immunoprecipitation to Confirm Ubiquitination

  • Cell Treatment: In larger plates (e.g., 10 cm dishes), pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before and during treatment with this compound (at a concentration that gives strong degradation, e.g., 3-5x DC50) for a shorter duration (e.g., 2-6 hours).[15] This will lead to the accumulation of ubiquitinated c-Met.

  • Lysis: Lyse cells in a denaturing buffer to disrupt protein-protein interactions.

  • Immunoprecipitation (IP): Incubate the cleared cell lysate with an anti-c-Met antibody overnight at 4°C to capture c-Met. Use Protein A/G beads to pull down the antibody-c-Met complex.[15]

  • Western Blot: Elute the captured proteins and perform a Western blot, probing with an anti-ubiquitin antibody to detect the ubiquitinated c-Met.

Visualizations

c_Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription MAPK MAPK RAS->MAPK MAPK->Transcription STAT3->Transcription

Caption: Simplified c-Met signaling pathway.

PROTAC_Mechanism PROTAC PROTAC c-Met Degrader-3 cMet c-Met Protein PROTAC->cMet Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex Ternary Complex (c-Met-PROTAC-CRBN) Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ub_cMet Ubiquitinated c-Met Ubiquitin->Ub_cMet Tags Proteasome Proteasome Ub_cMet->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Issue: No/Poor c-Met Degradation Dose_Response Run Dose-Response Curve (0.1 nM - 10 µM) Start->Dose_Response Hook_Effect Hook Effect Observed? Dose_Response->Hook_Effect Lower_Conc Use Lower, Optimal Concentration Hook_Effect->Lower_Conc Yes Time_Course Run Time-Course (2-24h) Hook_Effect->Time_Course No Success Degradation Achieved Lower_Conc->Success Check_Ligase Check CRBN Expression (Western Blot/qPCR) Time_Course->Check_Ligase Check_Stability Assess PROTAC Stability (LC-MS) Check_Ligase->Check_Stability Check_Stability->Success

References

PROTAC c-Met degrader-3 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and solubility of PROTAC c-Met degrader-3.

Frequently Asked Questions (FAQs)

Q1: What are the common stability and solubility challenges encountered with this compound?

A1: this compound, like many other PROTACs, is a relatively large and often lipophilic molecule, which can lead to challenges in achieving adequate stability and solubility in aqueous solutions. Common issues include:

  • Poor Aqueous Solubility: Precipitation of the compound in aqueous buffers or cell culture media is a frequent problem. This is due to the high molecular weight and hydrophobicity of many PROTAC molecules.

  • Chemical Instability: PROTACs can be susceptible to hydrolysis, particularly at the linker or E3 ligase ligand moieties, leading to degradation and loss of activity.

  • Physical Instability: Aggregation and precipitation can occur, especially at higher concentrations, reducing the effective concentration of the active monomeric PROTAC.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation.

Q2: How should I prepare and store stock solutions of this compound to maximize stability?

A2: Proper preparation and storage are critical for maintaining the integrity of your PROTAC.

  • Solvent Selection: Prepare a high-concentration stock solution in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO).

  • Storage Temperature: For long-term storage, keep the stock solution at -80°C. For short-term storage (up to one month), -20°C is acceptable.

  • Aliquoting: To avoid multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.

Q3: I'm observing precipitate in my cell culture media after adding this compound. What should I do?

A3: Precipitate formation is a clear indication of poor solubility in your experimental conditions. Here are some steps to troubleshoot this issue:

  • Lower the Final Concentration: The concentration of the PROTAC may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and its effect on compound solubility.

  • Use a Co-solvent: For particularly challenging solubility issues, the use of a co-solvent in your final dilution may be necessary. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.

  • Pre-warm the Media: Adding the PROTAC stock solution to pre-warmed media can sometimes help to prevent precipitation.

  • Sonication: Brief sonication of the final diluted solution can help to dissolve small precipitates, but be aware that this may not result in a thermodynamically stable solution.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?

A4: Yes, inconsistent results are often a symptom of compound instability. If you suspect your PROTAC is degrading, consider the following:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock solution immediately before each experiment.

  • Assess Stability Under Experimental Conditions: If possible, perform a stability study of your PROTAC in the specific media and at the temperature of your experiment. This can be done by incubating the PROTAC under the assay conditions for the duration of the experiment and then analyzing its integrity by HPLC or LC-MS.

  • Control for Degradation: Include a positive control compound with known stability and a negative control (vehicle-treated) in your experiments to help differentiate between compound instability and other experimental variables.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation
Symptom Possible Cause Suggested Solution
Visible precipitate in stock solution or upon dilution in aqueous buffer.Concentration exceeds solubility limit.Prepare a fresh, less concentrated stock solution. Perform serial dilutions to reach the final concentration.
Poor aqueous solubility of the PROTAC.Determine the kinetic solubility of the PROTAC in your experimental buffer (see Protocol 2). Keep the final concentration below this limit. Consider using formulation strategies like co-solvents or solubilizing agents, ensuring they are compatible with your assay.
Inconsistent results in cellular assays.Micro-precipitation not visible to the naked eye.Centrifuge your working solution at high speed before adding it to the cells to remove any potential micro-precipitates.
Issue 2: Lack of c-Met Degradation or Inconsistent Activity
Symptom Possible Cause Suggested Solution
No significant c-Met degradation observed by Western Blot.PROTAC has degraded due to improper storage or handling.Prepare a fresh stock solution from solid material. Aliquot and store properly at -80°C. Avoid repeated freeze-thaw cycles.
The concentration of active PROTAC is too low due to precipitation.Address solubility issues as described in the section above.
The "Hook Effect": at very high concentrations, the formation of binary complexes (PROTAC-c-Met or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex required for degradation.Perform a full dose-response curve, including lower concentrations, to determine the optimal concentration for degradation.
Cell line is not sensitive to the PROTAC.Ensure your cell line expresses sufficient levels of both c-Met and the recruited E3 ligase (e.g., Cereblon for thalidomide-based PROTACs).
Variable levels of c-Met degradation between experiments.Inconsistent dosing of the PROTAC due to solubility issues.Ensure complete solubilization of the PROTAC before each experiment. Visually inspect for any precipitate.
Degradation of the PROTAC in the cell culture media over the course of the experiment.Minimize the incubation time if possible. Assess the stability of the PROTAC in your specific cell culture media over time.

Data Presentation

While specific quantitative stability and solubility data for this compound is not publicly available, the following tables provide representative data for other c-Met PROTACs to illustrate expected physicochemical properties.

Table 1: Representative Solubility Data for a c-Met PROTAC (SJF 8240)

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO55.3150

Data for SJF 8240, a c-MET PROTAC® Degrader.

Table 2: Representative Degradation Activity of c-Met PROTACs

CompoundCell LineDC₅₀ (nM)
This compoundEBC-10.59[1][2][3][4]
PROTAC c-Met degrader-1c-Met addicted cells6.21[5]
AS1411-SL1-2MNNG/HOS199.9[6]
AS1411-SL1-3MNNG/HOS283.6[6]

Experimental Protocols

Protocol 1: Western Blot for c-Met Degradation

Objective: To qualitatively or semi-quantitatively assess the degradation of c-Met protein following treatment with this compound.

Materials:

  • Cell line expressing c-Met (e.g., EBC-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Met

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentration for all samples and prepare them for loading by adding sample buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-c-Met antibody and the loading control antibody overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the c-Met signal to the loading control.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plates (one for DMSO dilutions, one for aqueous dilutions)

  • Plate reader capable of nephelometry or a UV-Vis spectrophotometer

  • (Optional) HPLC or LC-MS/MS system for quantification

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to generate a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution (e.g., 2 µL) to a corresponding well in a new 96-well plate pre-filled with the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering of each well. An increase in light scattering indicates the formation of a precipitate. The highest concentration that does not show an increase in light scattering is the kinetic solubility.

    • UV-Vis or LC-MS/MS (Filtration Method): Filter the samples through a filter plate to remove any precipitate. Analyze the concentration of the dissolved PROTAC in the filtrate using a pre-established calibration curve. The measured concentration is the kinetic solubility.[7][8][9][10][11]

Protocol 3: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of this compound.

Materials:

  • Solid this compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials and a shaker/roller system

  • HPLC-UV system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the aqueous buffer.

  • Equilibration: Seal the vials and place them on a shaker or roller system at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After incubation, filter or centrifuge the samples to remove the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved PROTAC in the clear supernatant/filtrate by HPLC-UV against a standard curve. This concentration represents the thermodynamic solubility.[12]

Visualizations

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration, Invasion ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT3->Cell_Response

Caption: Overview of the c-Met signaling pathway upon activation by its ligand, HGF.

PROTAC_MoA PROTAC Mechanism of Action cluster_0 Formation of Ternary Complex PROTAC PROTAC c-Met degrader-3 PROTAC->PROTAC Recycled cMet c-Met (Target Protein) PROTAC->cMet Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (c-Met-PROTAC-E3) cMet->Ternary_Complex E3_Ligase->Ternary_Complex Ub_cMet Poly-ubiquitinated c-Met Ternary_Complex->Ub_cMet Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_cMet->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced degradation of the c-Met protein.

Troubleshooting_Solubility Troubleshooting Workflow for Solubility Issues Start Precipitate Observed Check_Stock Check Stock Solution Concentration Start->Check_Stock High_Conc Is it too high? Check_Stock->High_Conc Lower_Stock Prepare new, lower concentration stock High_Conc->Lower_Stock Yes Check_Final Check Final Assay Concentration High_Conc->Check_Final No Lower_Stock->Check_Final Exceeds_Sol Does it exceed kinetic solubility? Check_Final->Exceeds_Sol Perform_Sol_Assay Perform Kinetic Solubility Assay Check_Final->Perform_Sol_Assay If unknown Lower_Assay Lower assay concentration Exceeds_Sol->Lower_Assay Yes Use_Formulation Consider Formulation (e.g., co-solvents) Exceeds_Sol->Use_Formulation No/Still Precipitates Success Problem Resolved Lower_Assay->Success Use_Formulation->Success Perform_Sol_Assay->Exceeds_Sol

Caption: A logical workflow for troubleshooting solubility issues with PROTACs.

References

Technical Support Center: Interpreting Bell-Shaped Dose-Response Curves for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC development. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the common phenomenon of bell-shaped dose-response curves in PROTAC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The "hook effect" describes a paradoxical phenomenon where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a bell-shaped dose-response curve instead of a standard sigmoidal curve.[1][3] While increasing PROTAC concentration initially leads to more degradation, excessive concentrations can lead to a reduction in the degradation effect.[1][4]

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[1][] At optimal concentrations, the PROTAC acts as a bridge to bring the target and the E3 ligase together. However, at excessive concentrations, the PROTAC molecules are more likely to independently bind to either the target protein (Target-PROTAC) or the E3 ligase (E3 Ligase-PROTAC).[1][4] These binary complexes are unable to facilitate the proximity-induced ubiquitination required for degradation, thus inhibiting the formation of the productive ternary complex.[1][6]

Hook_Effect_Mechanism

Q3: What are the consequences of the hook effect for my research?

Q4: At what concentrations is the hook effect typically observed?

A4: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[1][7] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[1] It is essential to perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal degradation window and detect the onset of the hook effect.[1][2]

Troubleshooting Guide

Problem: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.

  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations to clearly define the bell shape.[1]

    • Identify Optimal Concentration: Determine the concentration that achieves the maximum degradation (Dmax) and use concentrations at or below this point for subsequent experiments.[2]

    • Measure Ternary Complex Formation: Use biophysical or cellular assays (see protocols below) to directly measure ternary complex formation across the same concentration range.[1][2] This can help correlate the loss of degradation with a decrease in ternary complex formation.

Problem: I don't observe any protein degradation at any tested concentration.

  • Likely Cause: This could be due to an inactive PROTAC, issues with the experimental setup, or the tested concentrations falling entirely within the hook effect region.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Your initial range might have been too high (in the hook effect zone) or too low. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target Engagement: Confirm that the PROTAC can bind to both the target protein and the E3 ligase using appropriate biophysical assays.[1]

    • Check E3 Ligase Expression: Ensure your cell line expresses the necessary E3 ligase (e.g., Cereblon or VHL) at sufficient levels.[6]

    • Optimize Incubation Time: Perform a time-course experiment at a fixed, optimal PROTAC concentration to find the ideal incubation time.[1]

Troubleshooting_Workflow start Bell-Shaped Curve Observed? confirm_hook confirm_hook start->confirm_hook Yes broaden_conc broaden_conc start->broaden_conc No

Data Presentation

Table 1: Example PROTAC Degradation Parameters

This table provides hypothetical examples of DC50 and Dmax values, along with the concentration at which a hook effect might be observed. Actual values are highly dependent on the specific system under study.

PROTACTargetE3 LigaseCell LineDC50 (nM)[8]Dmax (%)Hook Effect Onset (µM)
dBET1BRD4CRBNHEK29325>90~5
MZ1BRD4VHLHeLa50>95~10
ARV-110Androgen ReceptorCRBNVCaP1>98>25

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture & Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[10]

Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in live cells.[11]

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).[11] Endogenously tagged proteins can also be used.[11]

    • Plate the transfected cells in a 96-well plate.

  • Labeling and Substrate Addition:

    • Add the HaloTag® NanoBRET™ ligand (acceptor) to the cells and incubate.

    • Add the NanoBRET™ Nano-Glo® Vivazine Substrate (donor substrate) to the cells.[1]

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the PROTAC to the wells.

    • Measure the donor (luminescence) and acceptor (fluorescence) emission signals at various time points using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[1]

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[1][11]

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[12]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[2]

    • Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.[2]

  • Immunoprecipitation:

    • Immunoprecipitate the target protein from the cell lysates using a specific antibody.[2]

  • Western Blotting:

    • Analyze the immunoprecipitated samples by Western blotting using an antibody that recognizes ubiquitin.

    • An increase in the high-molecular-weight smear (polyubiquitination) in the PROTAC-treated sample compared to the control indicates successful target ubiquitination.

Ubiquitination_Pathway POI Target Protein (POI) Ternary Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Proteasome->Degraded Degradation

References

Technical Support Center: Optimizing c-Met Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters in c-Met degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for observing c-Met degradation after treatment with a compound?

A1: The optimal incubation time depends on the compound's mechanism of action and the experimental goal. For PROTACs or other targeted protein degraders, a time-course experiment is recommended as significant degradation can be observed at different time points. For instance, near-complete degradation has been observed at 100 nmol/L after 12 hours for some degraders, with substantial reduction seen at 24 hours.[1] For kinase inhibitors that may indirectly lead to degradation, longer incubation times of 24, 48, or even 72 hours might be necessary to observe changes in total protein levels.[1][2]

Q2: How can I determine the half-life of c-Met in my specific cell line?

A2: A cycloheximide (B1669411) (CHX) chase assay is the standard method to determine protein half-life.[3][4] This involves treating cells with CHX to inhibit new protein synthesis and then monitoring the level of existing c-Met protein over various time points by Western blotting. The time it takes for the c-Met protein level to decrease by 50% is its half-life. The duration of the chase can vary depending on the stability of c-Met in the specific cell line, but for many mammalian proteins, a chase of 3 to 8 hours is a good starting point.[3]

Q3: My Western blot shows no c-Met degradation after treatment. What are the possible causes?

A3: Several factors could lead to a lack of observable degradation:

  • Insufficient Incubation Time: The compound may require a longer incubation period to induce degradation.

  • Compound Inactivity: The compound may not be effectively inducing degradation in your cell system.

  • Low c-Met Turnover: The basal turnover rate of c-Met in your chosen cell line might be very slow.

  • Degradation Pathway: The degradation of c-Met can be mediated by either the proteasome or the lysosome.[5][6] Your compound might be utilizing a pathway that is not fully functional in your cells, or you may need specific inhibitors to dissect the mechanism.

  • Experimental Issues: Problems with sample preparation, protein quantification, or the Western blot procedure itself can lead to inaccurate results.[7][8]

Q4: What are the key differences between proteasomal and lysosomal degradation of c-Met?

A4: c-Met degradation can occur through two main pathways:

  • Proteasomal Degradation: This pathway is often initiated by ligand (HGF) binding, which leads to the ubiquitination of c-Met.[9][10] Ubiquitinated proteins are then recognized and degraded by the proteasome. Some targeted protein degraders, like PROTACs, are designed to induce ubiquitination and subsequent proteasomal degradation.[1]

  • Lysosomal Degradation: This pathway can also be involved in the downregulation of c-Met.[5] In some contexts, after c-Met is internalized from the cell surface, it can be trafficked to lysosomes for degradation.

To distinguish between these pathways, you can use specific inhibitors. Proteasome inhibitors (e.g., MG132) will block proteasomal degradation, while lysosomal inhibitors (e.g., chloroquine (B1663885) or bafilomycin A1) will block lysosomal degradation.

Troubleshooting Guide

This guide addresses common issues encountered during c-Met degradation experiments.

Problem Possible Cause(s) Recommended Solution(s)
Weak or No c-Met Signal on Western Blot 1. Insufficient protein loaded. 2. Inefficient protein transfer. 3. Primary or secondary antibody concentration is too low. 4. Inactive antibodies.1. Ensure accurate protein quantification (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg). 2. Verify transfer efficiency using a total protein stain on the membrane (e.g., Ponceau S). 3. Optimize antibody dilutions; incubate the primary antibody overnight at 4°C.[11][12] 4. Use fresh or properly stored antibodies.
High Background on Western Blot 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing.1. Increase blocking time (e.g., 1 hour at room temperature) or try a different blocking agent (e.g., BSA instead of milk).[7] 2. Reduce the concentration of the primary or secondary antibody. 3. Increase the number and/or duration of washes between antibody incubations.
Inconsistent Degradation Results 1. Variable cell confluence or passage number. 2. Inconsistent incubation times or compound concentrations. 3. Freeze-thaw cycles of the compound stock solution.1. Use cells at a consistent confluence (e.g., 70-80%) and within a similar passage number range for all experiments. 2. Ensure precise timing and accurate preparation of compound dilutions for each experiment. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[13]
Cycloheximide (CHX) Appears Toxic to Cells 1. CHX concentration is too high. 2. Prolonged exposure to CHX.1. Perform a dose-response experiment to find the optimal, non-toxic concentration of CHX for your cell line (a common range is 50-300 µg/ml).[14] 2. For very stable proteins, consider supplementing the media with fresh CHX every few hours during a long chase.[3]

Experimental Protocols & Data Presentation

Optimizing Incubation Time for c-Met Degradation

The ideal incubation time varies based on the experimental objective.

Experimental ObjectiveTypical Incubation TimeRationale
Assess c-Met Phosphorylation 15 minutes - 4 hoursPhosphorylation events are often rapid and transient.[2]
Determine c-Met Half-Life (CHX Chase) 0 - 8 hours (or longer)This timeframe is often sufficient to observe a 50% reduction in protein levels for many mammalian proteins.[3][15]
Measure Total c-Met Degradation (PROTACs) 6 - 48 hoursPROTAC-mediated degradation is a multi-step process that requires time for ternary complex formation, ubiquitination, and proteasomal degradation.[1]
Assess Phenotypic Changes (e.g., Apoptosis) 24 - 72 hoursCellular processes like apoptosis are downstream effects that require more time to become apparent.[2]
Protocol: Cycloheximide (CHX) Chase Assay for c-Met Half-Life

This protocol outlines the steps to determine the half-life of c-Met.

  • Cell Seeding: Seed cells in multiple plates or wells to have a separate dish for each time point. Allow cells to adhere and reach 70-80% confluency.

  • CHX Treatment: Add cycloheximide to the culture medium at a pre-determined optimal concentration (e.g., 100 µg/mL) to inhibit protein synthesis. This is your "time 0" point.

  • Time Course Collection: Harvest cells at various time points after adding CHX (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein for each time point onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with a primary antibody against total c-Met overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the c-Met signal to the loading control for each time point. Plot the normalized c-Met levels against time to determine the half-life.

Visualizations

c-Met Signaling Pathway

cMet_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Degradation Pathways cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 Phosphorylation & Recruitment STAT3 STAT3 cMet->STAT3 Direct/Indirect Activation Cbl Cbl (E3 Ligase) cMet->Cbl Recruitment Proteasome Proteasome cMet->Proteasome Degradation Lysosome Lysosome cMet->Lysosome Internalization & Degradation HGF HGF (Ligand) HGF->cMet Binding & Dimerization SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Ub Ubiquitin Cbl->Ub Ub->cMet Ubiquitination

Caption: Overview of the c-Met signaling pathway and its degradation routes.

Experimental Workflow for Optimizing Incubation Time

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_outcome Phase 3: Outcome start Start: Define Experimental Goal goal_phospho Goal: Measure Phosphorylation start->goal_phospho goal_degradation Goal: Measure Total Protein Degradation start->goal_degradation goal_phenotype Goal: Assess Phenotypic Change start->goal_phenotype time_short Time-Course: Short Incubation (e.g., 0, 15, 30, 60 min) goal_phospho->time_short time_medium Time-Course: Medium Incubation (e.g., 0, 4, 8, 12, 24 h) goal_degradation->time_medium time_long Time-Course: Long Incubation (e.g., 24, 48, 72 h) goal_phenotype->time_long analysis_wb Analysis: Western Blot (p-Met, Total Met) time_short->analysis_wb time_medium->analysis_wb analysis_pheno Analysis: Viability/Apoptosis Assay time_long->analysis_pheno optimal_time Determine Optimal Incubation Time analysis_wb->optimal_time analysis_pheno->optimal_time

Caption: Logical workflow for determining the optimal incubation time in c-Met experiments.

References

PROTAC Validation: A Guide to Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PROTAC validation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for designing and interpreting negative control experiments. Ensuring the specificity of your PROTAC is critical, and the right negative controls are fundamental to demonstrating that the observed protein degradation is a direct result of the intended ternary complex formation.

Frequently Asked Questions (FAQs)

Q1: What are negative controls in the context of PROTACs, and why are they essential?

A1: A negative control for a PROTAC is a molecule structurally similar to the active PROTAC but deficient in a key functional aspect, rendering it unable to induce the degradation of the target protein.[1] These controls are crucial for validating that the observed biological effect is due to the specific, intended mechanism of action—the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase—and not from off-target effects, non-specific toxicity, or simple target inhibition.[1][2]

There are two primary types of negative controls for PROTACs:

  • E3 Ligase-Binding Deficient Control : This control is modified to prevent its interaction with the E3 ligase.[1] This is often achieved by inverting the stereochemistry of a critical chiral center on the E3 ligase ligand. For example, for VHL-recruiting PROTACs, an epimer at a key hydroxyproline (B1673980) residue is used.[1][3] For CRBN-based PROTACs, methylating the glutarimide (B196013) nitrogen can abolish binding.[1][3]

  • Target Protein-Binding Deficient Control : This control is altered to eliminate its binding affinity for the protein of interest (POI). This is typically done by modifying the "warhead" portion of the PROTAC.[1]

The following diagram illustrates the fundamental difference in the mechanism of an active PROTAC versus an E3 ligase-binding deficient negative control.

cluster_0 Active PROTAC Mechanism cluster_1 Inactive Control Mechanism POI Target Protein (POI) Ternary Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Active PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Signals for POI_neg Target Protein (POI) Binary_POI Non-productive Binary Complex (POI-Control) POI_neg->Binary_POI PROTAC_neg Inactive Control (e.g., Epimer) E3_neg E3 Ligase PROTAC_neg->E3_neg Fails to Bind PROTAC_neg->Binary_POI No_Ternary No Ternary Complex Formation No_Deg No Degradation

Caption: Active PROTAC mechanism vs. an E3-binding deficient inactive control.[1]
Q2: My negative control shows unexpected degradation of the target protein. What could be the cause, and how do I troubleshoot it?

A2: Unexpected activity from a negative control is a common issue that requires systematic troubleshooting. Here are potential causes and solutions:

  • Residual Binding Affinity : The modification made to create the negative control may not have completely abolished binding to either the E3 ligase or the target protein.

    • Troubleshooting Step : Quantify the binding affinity of your negative control to both the isolated target protein and the E3 ligase using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] The binding affinity (Kd) of the control to the disabled partner should be significantly weaker than the active PROTAC.

  • Off-Target E3 Ligase Recruitment : The PROTAC may be engaging an E3 ligase other than the one intended. There are over 600 E3 ligases in human cells.[1]

    • Troubleshooting Step : Perform global proteomics studies (e.g., using mass spectrometry) to identify all proteins that are ubiquitinated or degraded in the presence of your control.[4] Additionally, test your control in cell lines where the intended E3 ligase has been knocked out.[2]

  • Compound Instability/Metabolism : The inactive control could be metabolized within the cells into an active form.[1]

    • Troubleshooting Step : Use LC-MS to analyze the stability of your compound in cell lysate or media over time to detect any modifications.[1]

The following workflow can guide your troubleshooting process.

Start Start: Negative Control Shows Activity Check_Binding 1. Assess Binary Binding (SPR, ITC, FP) Start->Check_Binding Binding_Affinity Is there residual binding to the targeted protein/E3? Check_Binding->Binding_Affinity Yes_Binding Yes: Redesign control to further abolish binding Binding_Affinity->Yes_Binding Yes No_Binding No Binding_Affinity->No_Binding Check_Off_Target 2. Investigate Off-Target E3 Ligase Recruitment (Proteomics, KO cells) No_Binding->Check_Off_Target Off_Target Is an unintended E3 ligase being used? Check_Off_Target->Off_Target Yes_Off_Target Yes: Confirms off-target mechanism. Consider redesigning E3 ligand. Off_Target->Yes_Off_Target Yes No_Off_Target No Off_Target->No_Off_Target Check_Metabolism 3. Analyze Compound Stability (LC-MS) No_Off_Target->Check_Metabolism Metabolism Is the control being metabolized to an active form? Check_Metabolism->Metabolism Yes_Metabolism Yes: Modify control to block metabolic site. Metabolism->Yes_Metabolism Yes No_Metabolism No: Problem likely due to complex cellular effects. Consider other controls. Metabolism->No_Metabolism No

Caption: Troubleshooting workflow for an unexpectedly active negative control.
Q3: What other control experiments are necessary to robustly validate my PROTAC's mechanism of action?

A3: Beyond the inactive PROTAC control, a comprehensive validation strategy should include several other key experiments to confirm the intended mechanism of action.

  • Proteasome Inhibition : To confirm that protein loss is due to proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132).[5][6] This should block or "rescue" the degradation of the target protein.[6]

  • E3 Ligase Competition : To verify that degradation is dependent on the specific E3 ligase recruited by your PROTAC, pre-treat cells with an excess of the free E3 ligase ligand (the "warhead" that binds the E3 ligase).[6] This will compete with the PROTAC for binding to the E3 ligase, thereby preventing ternary complex formation and rescuing degradation.[6]

  • Target Engagement : It is crucial to demonstrate that your PROTAC engages the target protein within the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement.[4]

Data Presentation: Quantitative Analysis of PROTAC Activity

Effective evaluation of a PROTAC and its negative control requires quantitative analysis of degradation and binding. The following tables provide examples of how to structure your data.

Table 1: Cellular Degradation Potency and Efficacy

This table summarizes key degradation parameters. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.[1]

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Active PROTAC BRD4HEK2931595[1]
Inactive Control BRD4HEK293>10,000<10[1]

Table 2: Binary Binding Affinity Data (e.g., from SPR)

This table shows the binding affinities (Kd) of the PROTAC and its control to the individual components. A high Kd value for the inactive control confirms its inability to bind the intended partner.[1]

CompoundBinds toKd (nM)
Active PROTAC Target Protein (e.g., BRD4)25[1]
Active PROTAC E3 Ligase (e.g., VHL)50[1]
Inactive Control Target Protein (e.g., BRD4)28[1]
Inactive Control E3 Ligase (e.g., VHL)>50,000[1]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[7][8]

  • Cell Culture and Treatment :

    • Seed cells (e.g., HEK293) in 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your active PROTAC and inactive control in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential "hook effect".[5][7]

    • Include a vehicle-only control (e.g., DMSO).[5][9]

    • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).[5]

  • Cell Lysis and Protein Quantification :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Determine the protein concentration of each lysate using a BCA assay.[5]

  • Western Blotting :

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[5]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to your target protein.[5]

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[1][5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[10]

  • Detection and Analysis :

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

    • Quantify band intensities using densitometry software.[10]

    • Normalize the target protein signal to the loading control signal for each sample.[10]

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[9]

The following diagram outlines the workflow for this experiment.

Start Start: Seed Cells Treat Treat cells with PROTAC, Inactive Control, and Vehicle Start->Treat Incubate Incubate for 18-24 hours Treat->Incubate Lyse Lyse cells and quantify protein (BCA) Incubate->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (Target + Loading Control) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detect Detect signal with ECL Secondary_Ab->Detect Analyze Quantify band intensity and calculate DC50/Dmax Detect->Analyze End End: Degradation Profile Analyze->End

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Protocol 2: Synthesis of an Epimeric Inactive Control (VHL-based)

This protocol provides a general strategy for synthesizing an inactive control by inverting a key stereocenter on the VHL ligand.[1]

  • Start with the Inactive Epimer : Begin with a commercially available starting material that is the inactive epimer of the natural ligand. For VHL, this is often (2S, 4S)-4-hydroxyproline, as opposed to the active (2S, 4R)-4-hydroxyproline.[1]

  • Protecting Group Chemistry : Protect the amine and carboxylic acid functional groups of the hydroxyproline to prevent side reactions during synthesis.

  • Functionalization : Introduce the necessary chemical groups for binding to VHL, such as a tert-butyl group, using standard organic chemistry reactions.

  • Linker Attachment : Couple the modified, inactive VHL ligand to your chosen linker. This frequently involves forming an amide bond.

  • Coupling to Warhead : Conjugate the inactive VHL-linker intermediate to the warhead that binds your target protein.

  • Deprotection and Purification : Remove all protecting groups and purify the final inactive PROTAC molecule using techniques like HPLC to ensure high purity.

References

Technical Support Center: Mitigating Off-Tissue Effects of c-Met PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with c-Met Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in mitigating off-tissue effects and ensuring the specificity of your c-Met PROTAC experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-tissue effects with c-Met PROTACs?

A1: Off-tissue effects of c-Met PROTACs can arise from several factors:

  • Lack of Specificity of the c-Met Warhead: If the ligand targeting c-Met also binds to other kinases or proteins, the PROTAC can induce their degradation in off-target tissues. For instance, PROTACs developed from multi-kinase inhibitors like foretinib (B612053) have been shown to degrade over 100 other proteins.[1][2]

  • Ubiquitous Expression of the Recruited E3 Ligase: Commonly used E3 ligases, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are expressed in both healthy and cancerous tissues. This can lead to on-target degradation of c-Met in healthy tissues where it may play a physiological role, or off-target degradation if the PROTAC has any promiscuous binding.

  • "Off-Target" Effects of the E3 Ligase Ligand: Some E3 ligase ligands, like pomalidomide (B1683931) (a CRBN recruiter), can independently induce the degradation of other proteins, such as zinc-finger proteins, which can contribute to off-target toxicity.[3]

  • Unfavorable Pharmacokinetic Properties: Poor solubility, high clearance, and non-specific tissue accumulation can lead to higher exposure in non-target organs, increasing the potential for off-tissue effects.[4]

Q2: How can I improve the tissue specificity of my c-Met PROTAC?

A2: Several rational design strategies can be employed to enhance the tumor-selective action of c-Met PROTACs:

  • Tumor-Targeted Delivery:

    • Antibody-PROTAC Conjugates (APCs): Conjugating the PROTAC to an antibody that recognizes a tumor-specific antigen can deliver the degrader selectively to cancer cells.

    • Ligand-Directed PROTACs: Attaching molecules that bind to receptors overexpressed on cancer cells, such as folate or RGD peptides, can concentrate the PROTAC at the tumor site.

  • Pro-PROTAC Strategies: Design the PROTAC as an inactive "pro-drug" that is activated by the tumor microenvironment. This can be achieved through:

    • Enzyme-Cleavable Linkers: Incorporate linkers that are cleaved by enzymes overexpressed in tumors.

    • Hypoxia-Activated PROTACs: Utilize linkers that are cleaved under the hypoxic conditions characteristic of solid tumors.

  • Leveraging Tumor-Specific E3 Ligases: Identify and utilize E3 ligases that are preferentially expressed in the target cancer tissue. This can significantly reduce degradation in healthy tissues.

  • Optimizing Physicochemical Properties:

    • PEGylation: Modifying the PROTAC with polyethylene (B3416737) glycol (PEG) can improve its solubility and pharmacokinetic profile, potentially reducing off-target accumulation.

Q3: What is the "hook effect" and how can I mitigate it in my c-Met PROTAC experiments?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-c-Met or PROTAC-E3 ligase) rather than the productive ternary complex (c-Met-PROTAC-E3 ligase) required for degradation.

To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: Test your c-Met PROTAC over a broad concentration range to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.

  • Test Lower Concentrations: The maximal degradation (Dmax) often occurs at nanomolar to low micromolar concentrations.

  • Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over the binary complexes. This can be influenced by the choice of warhead, E3 ligase ligand, and the linker connecting them.

Troubleshooting Guide

Problem 1: My c-Met PROTAC shows low degradation efficiency for c-Met.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Optimize the linker to improve physicochemical properties (e.g., reduce polarity).2. Employ prodrug strategies to mask polar groups.
Inefficient Ternary Complex Formation 1. Confirm binary engagement with both c-Met and the E3 ligase using biophysical assays (e.g., TR-FRET, SPR, ITC).2. Modify the linker length and composition to facilitate a more stable ternary complex.3. Consider using a different E3 ligase recruiter.
Low E3 Ligase Expression 1. Confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN) in your target cell line via Western blot or qPCR.2. Choose a cell line with higher expression of the relevant E3 ligase.
PROTAC Instability 1. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.
Suboptimal Experimental Conditions 1. Optimize the treatment time and concentration by performing a time-course and dose-response experiment.2. Ensure consistent cell culture conditions (e.g., passage number, confluency).

Problem 2: My c-Met PROTAC degrades c-Met but also affects other proteins (off-target degradation).

Possible Cause Troubleshooting Steps
Promiscuous c-Met Warhead 1. Use a more selective binder for c-Met. For example, PROTACs derived from the highly selective inhibitor tepotinib (B1684694) showed better selectivity than those from the multi-kinase inhibitor foretinib.[1]2. Perform a proteome-wide analysis (e.g., quantitative mass spectrometry) to identify all degraded proteins and guide the redesign of the warhead.
Unfavorable Ternary Complex Conformation 1. Systematically vary the linker length, composition, and attachment points to alter the conformation of the ternary complex and improve selectivity.
"Off-Target" Effects of the E3 Ligase Ligand 1. If using a pomalidomide-based CRBN recruiter, be aware of its potential to degrade zinc-finger proteins.[3]2. Consider modifying the E3 ligase ligand or switching to a different E3 ligase system.

Quantitative Data Summary

The following tables summarize the performance of several published c-Met PROTACs.

Table 1: In Vitro Performance of c-Met PROTACs

PROTACWarheadE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)Citation
Met-DD4 CapmatinibPomalidomideEBC-16.21>904.37[4][5]
D10 TepotinibThalidomideEBC-1pM range>99Low nM[6]
D15 TepotinibThalidomideEBC-1pM range>99Low nM[6]
D15 TepotinibThalidomideHs746TpM range>99Low nM[6]
Foretinib-PROTAC 1 ForetinibVHL LigandMDA-MB-231Dose-dependent degradation observedN/AN/A[2]
Foretinib-PROTAC 2 ForetinibPomalidomideMDA-MB-231Dose-dependent degradation observedN/AN/A[2]

N/A: Not available in the cited literature.

Table 2: Selectivity Profile of c-Met PROTAC D15

Cell LineTreatmentNumber of Identified ProteinsNumber of Downregulated Proteins*c-Met DegradationCitation
EBC-1D15337218>80%[1]

*Downregulated proteins defined by p-value < 0.05 and |Fold change (Log2)| > 1.5.

Experimental Protocols

1. Western Blot for c-Met Degradation

This protocol is a standard method to quantify the reduction in c-Met protein levels following PROTAC treatment.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of c-Met PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against c-Met overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of c-Met degradation relative to the vehicle control.

2. TR-FRET Assay for Ternary Complex Formation

This assay measures the proximity between c-Met and the E3 ligase induced by the PROTAC.

  • Reagents:

    • Tagged c-Met protein (e.g., GST-tagged)

    • Tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC)

    • TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Tb)

    • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2)

    • c-Met PROTAC

  • Procedure:

    • In a microplate, add the tagged c-Met protein and the tagged E3 ligase complex.

    • Add serial dilutions of the c-Met PROTAC.

    • Incubate to allow for ternary complex formation.

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the ratio indicates the formation of the c-Met-PROTAC-E3 ligase ternary complex.

3. In-Cell Ubiquitination Assay

This assay confirms that the c-Met PROTAC induces the ubiquitination of c-Met.

  • Cell Treatment: Treat cells with the c-Met PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate c-Met using a specific antibody.

  • Western Blotting:

    • Run the immunoprecipitated samples on an SDS-PAGE gel.

    • Transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody.

  • Analysis: The appearance of a high-molecular-weight smear or distinct bands corresponding to ubiquitinated c-Met confirms PROTAC-induced ubiquitination.

Visualizations

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Grb2_SOS Grb2/SOS cMet->Grb2_SOS Activation PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 Phosphorylation HGF HGF (Ligand) HGF->cMet Binding & Dimerization RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK label_RAS_MAPK RAS-MAPK Pathway ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR label_PI3K_AKT PI3K-AKT Pathway mTOR->Transcription STAT3->Transcription Dimerization & Translocation label_STAT STAT Pathway PROTAC_Degradation_Workflow cluster_cell Inside the Cell PROTAC c-Met PROTAC cMet c-Met Target Protein PROTAC->cMet E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (c-Met-PROTAC-E3) PROTAC->Ternary cMet->Ternary E3->Ternary Ub_cMet Poly-ubiquitinated c-Met Ternary->Ub_cMet Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_cMet->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation Troubleshooting_Workflow start Low or No c-Met Degradation check_permeability 1. Assess Cell Permeability start->check_permeability check_binding 2. Confirm Binary Binding (c-Met & E3 Ligase) check_permeability->check_binding Permeable optimize_linker Optimize Linker (Physicochemical Properties) check_permeability->optimize_linker Poor Permeability check_ternary 3. Evaluate Ternary Complex Formation check_binding->check_ternary Binding Confirmed redesign_warhead Redesign Warhead or E3 Ligase Ligand check_binding->redesign_warhead No/Weak Binding optimize_linker_ternary Optimize Linker (Length, Composition) check_ternary->optimize_linker_ternary Inefficient Formation confirm_ubiquitination 4. Confirm c-Met Ubiquitination check_ternary->confirm_ubiquitination Formation Confirmed optimize_linker->check_permeability Re-evaluate redesign_warhead->check_binding Re-evaluate optimize_linker_ternary->check_ternary Re-evaluate end Successful Degradation confirm_ubiquitination->end Ubiquitination Confirmed

References

Validation & Comparative

A Comparative Guide to the Validation of PROTAC c-Met Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of PROTAC c-Met degrader-3's performance against other c-Met targeting alternatives, supported by experimental data and detailed protocols for validation.

Introduction to c-Met Degradation

The c-mesenchymal-to-epithelial transition (c-Met) receptor tyrosine kinase is a well-validated target in oncology, particularly in non-small cell lung cancer.[1] Traditional therapeutic strategies have focused on small molecule inhibitors that block the kinase activity of c-Met. However, challenges such as acquired resistance limit their long-term efficacy.[1]

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them.[2][3] These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent destruction by the proteasome.[2] This "event-driven" mechanism allows PROTACs to act catalytically, offering potential advantages in potency, durability of response, and the ability to overcome resistance.[1]

This compound (also known as Compound 22b) is a PROTAC designed to induce the degradation of c-Met. It consists of a ligand for c-Met and a ligand for the Cereblon (CRBN) E3 ligase, joined by a chemical linker.[4][5] This guide details the validation of its degradation activity and compares its performance with other c-Met targeting agents.

Mechanism of Action: PROTAC-Mediated Degradation

This compound operates by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the c-Met protein and the CRBN E3 ligase, forming a ternary complex.[1][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the c-Met protein. The polyubiquitinated c-Met is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another target protein.[3]

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System protac PROTAC c-Met Degrader-3 cmet c-Met Protein protac->cmet Binds crbn CRBN E3 Ligase protac->crbn Binds ternary c-Met :: Degrader :: CRBN (Ternary Complex) ternary->protac Release & Recycle ub Ubiquitin Transfer ternary->ub Recruits E2~Ub ub_cmet Polyubiquitinated c-Met ub->ub_cmet Polyubiquitination proteasome 26S Proteasome ub_cmet->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Caption: Mechanism of this compound action.

Performance Comparison

The efficacy of this compound is best understood in comparison to other c-Met targeting compounds. The table below summarizes key performance metrics for c-Met degrader-3 and alternative agents in relevant cancer cell lines.

Compound Type Cell Line Degradation (DC50) Max Degradation (Dmax) Reference(s)
This compound CRBN-based PROTACEBC-10.59 nM Not Reported[4][5][6]
D10 CRBN-based PROTACEBC-1, Hs746TPicomolar (pM)>99%[1]
D15 CRBN-based PROTACEBC-1, Hs746TPicomolar (pM)>99%[1]
Tepotinib Small Molecule InhibitorEBC-1, Hs746TN/A (Inhibitor)N/A (Inhibitor)[1]
Foretinib-based PROTACs CRBN/VHL-based PROTACsVariousEffective DegradationNot Specified[1]
48-284 Capmatinib-based PROTACMETex14Δ modelsMore potent than SJF8240Not Specified[7]

Summary of Comparative Data:

  • Potency: this compound demonstrates high potency with a half-maximal degradation concentration (DC50) of 0.59 nM in EBC-1 lung cancer cells.[4][6] This is comparable to other highly potent degraders like D10 and D15, which achieve picomolar DC50 values and near-complete degradation (>99% Dmax) in the same cell lines.[1]

  • Mechanism: Unlike small molecule inhibitors such as Tepotinib, which only block c-Met's function, this compound physically eliminates the protein from the cell.[1]

  • Overcoming Resistance: Novel PROTACs like D10 and D15 have shown significant anti-tumor effects in cells with mutations that confer resistance to inhibitors like tepotinib, highlighting a key advantage of the degradation approach.[1]

Experimental Validation Protocols

Validating the activity of a PROTAC requires a series of specific experiments to confirm its mechanism of action and functional consequences.

Protocol 1: Western Blotting for c-Met Degradation

This is the most common method to directly measure the reduction in target protein levels.

Methodology:

  • Cell Culture: Plate c-Met-expressing cells (e.g., EBC-1, Hs746T) and allow them to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a set time period (e.g., 12, 24, or 48 hours).[1] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration in the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against c-Met, phosphorylated c-Met (p-c-Met), and a loading control (e.g., GAPDH, β-Actin).

  • Detection: Use a species-appropriate HRP-conjugated secondary antibody and visualize bands using an ECL substrate.

  • Analysis: Quantify band intensity using densitometry software. Normalize c-Met levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

G start Plate Cells (e.g., EBC-1) treat Treat with PROTAC (Dose-Response) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE & PVDF Transfer lyse->sds probe Immunoblotting (Anti-c-Met Ab) sds->probe detect ECL Detection probe->detect end Quantify Degradation detect->end

Caption: Western blot workflow for measuring c-Met degradation.
Protocol 2: Ubiquitin-Proteasome Pathway Confirmation

This "rescue" experiment confirms that degradation is dependent on the intended PROTAC mechanism.

Methodology:

  • Cell Culture: Plate EBC-1 or Hs746T cells as described above.

  • Pre-treatment: Six hours prior to adding the PROTAC, pre-treat cells with one of the following:

    • Proteasome Inhibitor: MG132 (10 µM) to block proteasomal degradation.[1]

    • E1 Enzyme Inhibitor: MLN4924 (10 µM) to block the ubiquitination cascade.[1]

    • Competitive CRBN Ligand: Thalidomide (10 µM) to compete with the PROTAC for CRBN binding.[1]

    • Competitive c-Met Ligand: A high concentration of a c-Met inhibitor (e.g., Tepotinib, 100 nM) to compete for c-Met binding.[1]

  • PROTAC Treatment: Add this compound at a concentration known to cause significant degradation (e.g., 10 nM) and incubate for the desired time.

  • Analysis: Perform Western blotting as described in Protocol 1. Successful "rescue" (i.e., prevention of c-Met degradation) by these inhibitors confirms that the PROTAC acts via the ubiquitin-proteasome pathway and requires binding to both c-Met and CRBN.

G cluster_0 Pre-treatment Groups (6h) cluster_1 Expected Outcome control Vehicle Only treat Add this compound (e.g., 10 nM for 24h) control->treat mg132 MG132 (Proteasome Inh.) mg132->treat mln4924 MLN4924 (E1 Inh.) mln4924->treat thal Thalidomide (CRBN Ligand) thal->treat wb Western Blot for c-Met treat->wb outcome Degradation is blocked ('rescued') in pre-treated wells, confirming mechanism. wb->outcome

Caption: Workflow for a mechanism-of-action rescue experiment.
Protocol 3: Orthogonal Validation Methods

To complement Western blotting, other techniques can provide more quantitative and higher-throughput data.[8][9]

Methodologies:

  • Flow Cytometry:

    • Treat cells as described above.

    • Harvest and fix/permeabilize the cells.

    • Stain with a fluorescently-conjugated primary antibody against c-Met.

    • Analyze the median fluorescence intensity (MFI) using a flow cytometer. A decrease in MFI corresponds to c-Met degradation. This method is highly quantitative and provides single-cell data.[9]

  • Immunofluorescence Microscopy:

    • Grow cells on coverslips and treat with the PROTAC.

    • Fix, permeabilize, and stain cells with a primary antibody for c-Met and a fluorescent secondary antibody.

    • Image the cells using a confocal microscope. This provides spatial information, showing the loss of c-Met from the plasma membrane and cytoplasm.[8][9]

Conclusion

This compound is a potent molecule that effectively induces the degradation of the c-Met oncoprotein at sub-nanomolar concentrations.[4] Its performance is comparable to other advanced c-Met PROTACs that have demonstrated the ability to achieve near-complete target degradation and overcome resistance to traditional inhibitors.[1] The validation of its activity relies on a suite of established experimental protocols, including Western blotting to confirm protein loss, rescue experiments to verify the ubiquitin-proteasome mechanism, and functional assays to measure downstream effects. The use of orthogonal, quantitative methods like flow cytometry is recommended for a comprehensive assessment of degrader efficacy.[9] Overall, this compound represents a promising application of targeted protein degradation for cancer therapy.

References

Confirming c-Met Degradation: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in targeting the c-Met proto-oncogene, robust and reliable methods to confirm its degradation are paramount. This guide provides a comprehensive comparison of key orthogonal methods, offering supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.

The c-Met receptor tyrosine kinase, a pivotal player in cell signaling pathways governing proliferation, motility, and survival, is a well-established therapeutic target in oncology.[1][2] The advent of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), has introduced a novel therapeutic modality aimed at eliminating c-Met rather than merely inhibiting it.[3][4] Consequently, the need for accurate and quantitative assessment of c-Met degradation is more critical than ever. This guide explores a range of orthogonal methods to confirm and quantify the degradation of the c-Met protein.

Comparative Analysis of Orthogonal Methods

A multi-faceted approach employing orthogonal methods is essential to unequivocally confirm c-Met degradation and rule out off-target effects. The choice of method often depends on the specific experimental question, available resources, and desired throughput. Below is a comparative summary of commonly used techniques.

MethodPrincipleAdvantagesLimitationsThroughput
Western Blot Size-based separation of proteins via gel electrophoresis followed by antibody-based detection.High specificity, provides molecular weight information, widely accessible.Low throughput, semi-quantitative without rigorous normalization, requires larger sample amounts.[3][4]Low to Medium
Immunofluorescence (IF) In-situ detection of proteins within fixed and permeabilized cells using fluorescently labeled antibodies.Provides spatial information (cellular localization), qualitative and semi-quantitative data.[3][4]Can be subjective, potential for antibody cross-reactivity, requires imaging capabilities.Medium
Flow Cytometry Measures the fluorescence intensity of individual cells stained with fluorescently labeled antibodies.High-throughput, quantitative on a single-cell level, can distinguish between cell surface and intracellular protein pools.[3][4][5]Does not provide spatial information within the cell, requires cell suspension.High
ELISA (Enzyme-Linked Immunosorbent Assay) Plate-based immunoassay for detecting and quantifying a specific protein in a sample.High throughput, quantitative, relatively simple and fast.[6]Can be susceptible to matrix effects, does not provide molecular weight or localization information.High
Mass Spectrometry (Proteomics) Identifies and quantifies proteins in a complex sample based on their mass-to-charge ratio.Unbiased and global view of protein changes, highly sensitive and specific, can identify post-translational modifications.[7]Technically demanding, expensive, complex data analysis.Low to Medium

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. The following sections provide foundational methodologies for the key experiments discussed.

Western Blotting for c-Met Degradation

This protocol outlines the basic steps for assessing c-Met protein levels in cell lysates.

  • Cell Lysis:

    • Treat cells with the c-Met degrader compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for total c-Met overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Immunofluorescence for c-Met Cellular Localization

This protocol allows for the visualization of c-Met protein within cells.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with the c-Met degrader.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Block with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

    • Incubate with a primary antibody against c-Met diluted in blocking buffer overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • (Optional) Counterstain nuclei with DAPI.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Flow Cytometry for Quantifying c-Met Levels

This protocol provides a high-throughput method for quantifying c-Met on a per-cell basis.

  • Cell Preparation and Treatment:

    • Treat cells in suspension or adherent cells that have been detached.

  • Staining for Surface c-Met:

    • Wash cells with FACS buffer (PBS with 2% FBS).

    • Incubate cells with a fluorescently labeled primary antibody against an extracellular epitope of c-Met for 30 minutes on ice.

    • Wash cells with FACS buffer.

  • Fixation and Permeabilization (for intracellular c-Met):

    • Fix cells with a fixation buffer.

    • Permeabilize cells with a permeabilization buffer.

    • Incubate with a fluorescently labeled primary antibody against an intracellular epitope of c-Met.

    • Wash cells.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software to determine the mean fluorescence intensity (MFI), which is proportional to the amount of c-Met protein.

Visualizing Key Processes

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

c-Met Signaling Pathway

The c-Met signaling pathway is a complex network that plays a crucial role in normal cellular function and is often dysregulated in cancer.[1][2][8] Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways, which promote cell growth, proliferation, and survival.[9]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Ligand Binding & Dimerization RAS RAS cMet->RAS PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Motility Motility STAT3->Motility Degradation_Workflow cluster_screening Primary Screening cluster_validation Orthogonal Validation cluster_functional Functional Assays cluster_advanced Advanced Analysis Compound Treat cells with c-Met Degrader PrimaryAssay High-Throughput Assay (e.g., ELISA or Flow Cytometry) Compound->PrimaryAssay Measure c-Met levels WB Western Blot PrimaryAssay->WB Confirm degradation & MW IF Immunofluorescence PrimaryAssay->IF Confirm degradation & localization Proteomics Mass Spectrometry (Proteomics) PrimaryAssay->Proteomics Global protein effects ProlifAssay Cell Proliferation Assay WB->ProlifAssay ApoptosisAssay Apoptosis Assay WB->ApoptosisAssay IF->ProlifAssay IF->ApoptosisAssay

References

Unveiling the Selectivity of PROTAC c-Met Degrader-3: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, PROTAC c-Met degrader-3 (also identified as compound 22b) has emerged as a highly potent and selective molecule for the degradation of the c-Met proto-oncogene. This guide provides a comprehensive analysis of its selectivity, comparing its performance against other c-Met targeting alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to specifically eliminate the c-Met protein. It is composed of a ligand that binds to the c-Met protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This targeted degradation approach offers a distinct advantage over traditional inhibition, as it removes the entire protein scaffold, potentially mitigating resistance mechanisms and leading to a more sustained therapeutic effect.

Performance Comparison: this compound vs. Alternative Compounds

The efficacy of this compound has been benchmarked against other c-Met degraders and inhibitors in various cancer cell lines. The data highlights its superior potency in inducing c-Met degradation.

CompoundCell LineDC50 (nM)IC50 (nM)Compound Type
This compound (22b) EBC-10.59 Not ReportedPROTAC Degrader
PROTAC D10EBC-10.83.1PROTAC Degrader
Hs746T0.34.2
PROTAC D15EBC-10.52.1PROTAC Degrader
Hs746T0.23.5
Tepotinib (B1684694)EBC-1No Degradation1.8Kinase Inhibitor
Hs746TNo Degradation2.9

Table 1: Comparative in vitro activity of this compound and other c-Met targeted compounds. DC50 represents the concentration required to degrade 50% of the target protein, while IC50 is the concentration needed to inhibit 50% of cell viability.

As shown in Table 1, this compound demonstrates exceptional potency in the EBC-1 non-small cell lung cancer cell line with a DC50 value of 0.59 nM. [cite: ] In the same study, it was reported to outperform the corresponding kinase inhibitor, tepotinib, in suppressing cell proliferation and inducing apoptosis. [cite: ] For comparison, other potent c-Met PROTACs, D10 and D15, also exhibit low nanomolar DC50 and IC50 values in both EBC-1 and Hs746T cell lines. Notably, the conventional inhibitor tepotinib does not induce degradation of the c-Met protein.

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the c-Met protein and the CRBN E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of c-Met, marking it for degradation by the 26S proteasome. The degradation of c-Met effectively shuts down its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

cMet_Pathway cluster_PROTAC PROTAC Action cluster_Signaling Downstream Signaling PROTAC PROTAC c-Met degrader-3 cMet c-Met PROTAC->cMet binds CRBN CRBN E3 Ligase PROTAC->CRBN recruits Proteasome 26S Proteasome cMet->Proteasome targeted to Degradation c-Met Degradation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 CRBN->cMet poly-ubiquitinates Ub Ubiquitin Proteasome->Degradation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Mechanism of this compound and its impact on downstream signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the selectivity and efficacy of this compound. For specific details, it is recommended to consult the supplementary information of the primary research articles.

Western Blotting for c-Met Degradation

This assay is used to quantify the amount of c-Met protein remaining in cells after treatment with the PROTAC.

WB_Workflow Cell_Culture 1. Cell Culture (e.g., EBC-1, Hs746T) Treatment 2. Treatment (this compound at various concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-c-Met, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Caption: Workflow for Western Blotting to assess c-Met degradation.

Key Steps:

  • Cell Culture: Plate cells (e.g., EBC-1, Hs746T) and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for c-Met. A loading control antibody (e.g., GAPDH or β-actin) is used for normalization. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of c-Met degradation.

Cell Viability Assay (MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on cell proliferation and viability.

Viability_Workflow Cell_Seeding 1. Seed cells in 96-well plates Treatment 2. Treat with serial dilutions of PROTAC Cell_Seeding->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation Reagent_Addition 4. Add viability reagent (MTT or CellTiter-Glo) Incubation->Reagent_Addition Signal_Measurement 5. Measure absorbance or luminescence Reagent_Addition->Signal_Measurement IC50_Calculation 6. Calculate IC50 values Signal_Measurement->IC50_Calculation

Caption: Workflow for determining cell viability and IC50 values.

Key Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Reagent Addition: Add the appropriate cell viability reagent (e.g., MTT or CellTiter-Glo) to each well.

  • Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

This compound stands out as a highly potent and selective agent for the targeted degradation of the c-Met oncoprotein. Its ability to induce degradation at sub-nanomolar concentrations and outperform traditional inhibitors in preclinical models underscores its potential as a promising therapeutic candidate. The provided comparative data and experimental frameworks offer a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

A Comparative Guide: The Efficacy of PROTAC c-Met Degrader-3 in Overcoming Tepotinib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the activity of a Proteolysis Targeting Chimera (PROTAC) c-Met degrader against the c-Met inhibitor tepotinib (B1684694), with a focus on overcoming acquired resistance. We present experimental data, detailed protocols for key assays, and visual representations of the underlying biological mechanisms and workflows to support researchers in the field of targeted cancer therapy.

Introduction to c-Met Inhibition and Resistance

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and motility.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[1][3]

Tepotinib is a potent and selective c-Met inhibitor that has shown clinical efficacy. However, as with many targeted therapies, the development of resistance is a significant challenge. Acquired resistance to tepotinib can occur through on-target secondary mutations in the c-Met kinase domain, such as D1228X and Y1230X, or through the activation of bypass signaling pathways.[4][5]

PROTAC Technology: A Novel Approach to Target c-Met

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, harnesses the cell's own ubiquitin-proteasome system to induce its degradation.[6][7] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This proximity leads to the ubiquitination and subsequent degradation of the target protein.[7]

"PROTAC c-Met degrader-3" is a c-Met targeting PROTAC that utilizes a c-Met ligand, a linker, and an E3 ligase ligand to induce the degradation of the c-Met protein.[8][9] This guide will focus on the activity of tepotinib-based PROTACs, specifically analogs D10 and D15, which serve as functional surrogates for "this compound" and have been evaluated in tepotinib-resistant models.[4][10]

Comparative Efficacy in Tepotinib-Sensitive and -Resistant Cells

Experimental data demonstrates that while tepotinib is highly effective in c-Met dependent cancer cell lines, its efficacy is diminished in cells harboring specific resistance mutations. In contrast, tepotinib-based c-Met PROTACs maintain potent activity in both sensitive and resistant contexts.

Cell Viability (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of tepotinib and the tepotinib-based PROTACs D10 and D15 in the c-Met amplified NSCLC cell line EBC-1 and the gastric cancer cell line Hs746T, which harbors a MET exon 14 skipping mutation.

CompoundEBC-1 IC50 (µM)Hs746T IC50 (µM)
Tepotinib0.001320.00263
PROTAC D10 0.00334 0.00589
PROTAC D15 0.00211 0.00350

Data sourced from a study on novel c-Met PROTACs.[4]

c-Met Degradation (DC50 and Dmax) Data

The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein. The maximum degradation (Dmax) is the highest percentage of protein degradation achieved.

CompoundCell LineDC50 (nM)Dmax (%)
PROTAC D10 EBC-10.21>99
Hs746T0.13>99
PROTAC D15 EBC-10.11>99
Hs746T0.08>99

Data sourced from a study on novel c-Met PROTACs.[4][10]

Activity in Tepotinib-Resistant Models

A key advantage of c-Met PROTACs is their ability to overcome resistance mechanisms that render traditional inhibitors ineffective. Studies have shown that the tepotinib-based PROTACs D10 and D15 exert significant anti-tumor effects in cells with c-Met Y1230H and D1228N mutations, which are known to confer resistance to tepotinib.[4][10] This demonstrates the potential of PROTAC-mediated degradation to address clinically relevant resistance mutations.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental processes.

c_Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway, activated by HGF, leads to cell proliferation and survival.

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC c-Met Degrader-3 cMet c-Met Protein PROTAC->cMet binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ub Ubiquitin cMet->Ub tagged with Proteasome Proteasome Ub->Proteasome recognized by Degraded Degraded c-Met Proteasome->Degraded degrades

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start cell_culture Culture Tepotinib-Sensitive NSCLC Cell Lines (e.g., EBC-1) start->cell_culture generate_resistant Generate Tepotinib-Resistant Cell Lines cell_culture->generate_resistant treat_cells Treat Sensitive & Resistant Cells (Tepotinib vs. PROTAC) generate_resistant->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay western_blot Western Blot Analysis treat_cells->western_blot data_analysis Data Analysis (IC50, DC50, Dmax) viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for comparing c-Met degrader and inhibitor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

Generation of Tepotinib-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.

  • Initial Cell Culture: Culture parental cancer cell lines (e.g., EBC-1) in their recommended growth medium.

  • Determine Initial Drug Concentration: Perform a cell viability assay to determine the IC20 (the concentration that inhibits 20% of cell growth) of tepotinib for the parental cell line.

  • Initial Exposure: Treat the cells with the IC20 concentration of tepotinib.

  • Monitoring and Media Change: Monitor the cells for growth. Change the media with fresh drug-containing media every 3-4 days.

  • Subculturing: When the cells reach 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of tepotinib in the culture medium. This can be done in a stepwise manner (e.g., 1.5 to 2-fold increase) with each passage.

  • Establishment of Resistance: Continue this process for several months. Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 compared to the parental line indicates the establishment of a resistant cell line.

  • Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.

  • Maintenance of Resistant Phenotype: Maintain the established resistant cell line in a culture medium containing a maintenance concentration of tepotinib (e.g., the IC20 of the parental line) to prevent the loss of the resistant phenotype.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (tepotinib and c-Met PROTACs). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 values.

Western Blot for c-Met Degradation

Western blotting is used to quantify the levels of a specific protein in a cell lysate, allowing for the assessment of PROTAC-induced degradation.[1]

  • Cell Treatment: Plate cells and treat with various concentrations of the c-Met PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against c-Met overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the c-Met band intensity to the loading control.

  • Data Analysis: Calculate the percentage of c-Met degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The emergence of resistance to targeted therapies like tepotinib underscores the need for innovative therapeutic strategies. PROTAC c-Met degraders offer a promising alternative by not only inhibiting but completely removing the c-Met protein. The experimental evidence presented in this guide highlights the potential of "this compound" and its analogs to overcome clinically relevant resistance mechanisms, providing a strong rationale for their further development as a novel treatment modality for c-Met-driven cancers. The detailed protocols and visual aids provided herein are intended to facilitate further research and development in this exciting area of oncology.

References

Comparative Analysis of PROTAC c-Met Degrader-3 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) offer a potent strategy for eliminating disease-driving proteins. For researchers in oncology and drug development, the c-Met receptor tyrosine kinase is a prime target due to its role in tumor growth and metastasis. This guide provides a comparative overview of the cross-reactivity of PROTAC c-Met degrader-3, also known as compound 22b, against alternative c-Met degraders, supported by experimental data and detailed methodologies.

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the c-Met protein. It is composed of a ligand that binds to c-Met, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This targeted degradation approach has shown promise in non-small cell lung cancer models, with reported high potency in degrading c-Met. However, a critical aspect of any PROTAC's therapeutic potential is its selectivity—the ability to degrade the intended target without affecting other proteins, which could lead to off-target effects and toxicity.

Mechanism of Action: PROTAC-mediated c-Met Degradation

This compound functions by forming a ternary complex between the c-Met protein and the CRBN E3 ligase. This proximity induces the ubiquitination of c-Met, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple c-Met proteins.

cluster_0 PROTAC-mediated c-Met Degradation This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex c-Met c-Met c-Met->Ternary Complex CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitin chains added Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Degraded c-Met

PROTAC c-Met Degradation Pathway

Comparative Selectivity of c-Met Degraders

While specific cross-reactivity data for this compound (compound 22b) is not extensively available in the public domain, we can infer its likely selectivity by comparing it to other c-Met degraders with similar and different structural components. The selectivity of a PROTAC is heavily influenced by the specificity of its target-binding ligand (the "warhead") and the interactions formed in the ternary complex.

A key differentiator among c-Met PROTACs is the choice of the c-Met inhibitor used as the warhead.

  • Tepotinib-based PROTACs: Tepotinib is a highly selective c-Met inhibitor. PROTACs utilizing tepotinib, such as the experimental compounds D10 and D15 , are expected to exhibit high selectivity for c-Met.[1]

  • Foretinib-based PROTACs: Foretinib (B612053) is a multi-kinase inhibitor that targets c-Met, VEGFR, RON, TIE-2, AXL, and ROS1. Consequently, PROTACs using foretinib as a warhead have been shown to be less selective, degrading over 100 proteins.[1]

This compound is reported to utilize a c-Met ligand that is structurally related to highly selective inhibitors, suggesting it is likely to have a more favorable selectivity profile than foretinib-based degraders.

Quantitative Comparison of c-Met Degrader Performance

The following table summarizes the performance of different c-Met degraders based on available data. This allows for an indirect comparison of the potential efficacy and selectivity of this compound.

DegraderWarheadE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineSelectivity Profile
This compound (22b) c-Met LigandCRBN0.59>90% (inferred)EBC-1Not publicly detailed
D15 TepotinibThalidomide (CRBN)pM range>99%EBC-1, Hs746THighly selective (18 proteins downregulated)[1]
Foretinib-PROTAC ForetinibVHL/CRBNnM range>90%MDA-MB-231Low (over 100 proteins degraded)[1]

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of a PROTAC degrader, a combination of targeted and global proteomic approaches is employed.

Global Proteomics by Mass Spectrometry (MS)

This is the gold standard for assessing the selectivity of a degrader across the entire proteome.

Experimental Workflow:

cluster_1 Global Proteomics Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify & Quantify Proteins

Workflow for Proteomic Analysis

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., EBC-1 lung cancer cells) and treat with the PROTAC degrader at various concentrations and time points. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them to extract total protein.

  • Protein Digestion: Proteins are digested into peptides, typically using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer.

  • Data Analysis: The MS data is processed to identify and quantify thousands of proteins. The abundance of each protein in the PROTAC-treated samples is compared to the vehicle control to identify proteins that are significantly downregulated.

Targeted Validation by Western Blot

Western blotting is used to confirm the degradation of the primary target and to investigate potential off-targets identified by proteomics or based on homology.

Protocol:

  • Cell Treatment and Lysis: As described for global proteomics.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the target protein (c-Met) and potential off-target proteins. A loading control (e.g., GAPDH or β-actin) is used to normalize for protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the control.

c-Met Signaling Pathway

Understanding the c-Met signaling pathway is crucial for interpreting the downstream consequences of c-Met degradation and potential off-target effects. Upon binding its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, activating multiple downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.

cluster_2 c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K/AKT Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Invasion Invasion STAT->Invasion

Simplified c-Met Signaling Cascade

Conclusion

While direct, comprehensive cross-reactivity data for this compound is not yet publicly available, a comparative analysis with other c-Met degraders provides valuable insights into its likely selectivity profile. The use of a highly selective c-Met inhibitor as a warhead is a strong indicator of high on-target specificity. As exemplified by the tepotinib-based PROTAC D15, this design principle can lead to degraders with a clean off-target profile, a critical feature for therapeutic development. In contrast, the use of multi-kinase inhibitors as warheads, such as in foretinib-based PROTACs, results in broad off-target degradation.

For researchers considering the use of this compound, it is imperative to conduct rigorous in-house validation of its selectivity using the experimental protocols outlined in this guide. Global proteomics and targeted Western blot analysis are essential to confirm the on-target degradation of c-Met and to identify any potential off-target liabilities in the specific cellular context of their research. This thorough evaluation will ensure the generation of reliable and interpretable data for advancing our understanding of c-Met biology and the development of novel cancer therapeutics.

References

A Head-to-Head Comparison of CRBN vs. VHL-based c-Met PROTACs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of c-Met targeting PROTACs that recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ubiquitin ligase, supported by experimental data and detailed methodologies.

The c-Met proto-oncogene, a receptor tyrosine kinase, is a high-value target in oncology due to its role in cell proliferation, survival, and migration.[1] PROTACs offer a novel therapeutic modality to eliminate the c-Met protein, potentially overcoming resistance mechanisms associated with traditional small molecule inhibitors.[2][3] This is achieved by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the target protein.[4][5] The two most utilized E3 ligases in PROTAC design are CRBN and VHL.[4][6] The selection between these two can significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[]

General Mechanism of PROTAC Action

PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (c-Met), a ligand that recruits an E3 ligase (CRBN or VHL), and a linker connecting the two.[2][8] The PROTAC facilitates the formation of a ternary complex between c-Met and the E3 ligase, leading to the polyubiquitination of c-Met, marking it for degradation by the 26S proteasome.[4][9]

PROTAC Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation c-Met c-Met PROTAC PROTAC c-Met->PROTAC E3 Ligase (CRBN/VHL) E3 Ligase (CRBN/VHL) PROTAC->E3 Ligase (CRBN/VHL) Poly-Ub c-Met Poly-ubiquitinated c-Met E3 Ligase (CRBN/VHL)->Poly-Ub c-Met Poly-ubiquitination Ub Ub Ub->E3 Ligase (CRBN/VHL) Proteasome Proteasome Poly-Ub c-Met->Proteasome Degradation Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides PROTAC Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation Design PROTAC Design (CRBN vs. VHL) Synthesis Chemical Synthesis Design->Synthesis Degradation Degradation Assay (Western Blot) DC50, Dmax Synthesis->Degradation Viability Cell Viability Assay (IC50) Degradation->Viability Selectivity Proteomics (Off-target analysis) Viability->Selectivity PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

A Researcher's Guide to Validating Ternary Complex Formation in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—typically involving a target protein, a small molecule degrader, and an E3 ubiquitin ligase—is a critical step in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key cellular methods for validating ternary complex formation, complete with experimental protocols and quantitative data to aid in assay selection and experimental design.

The controlled degradation of specific proteins through the ubiquitin-proteasome system is a promising therapeutic strategy. The linchpin of this approach is the formation of a stable ternary complex, which brings the target protein into proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation. Validating the formation and stability of this complex within a cellular environment is therefore paramount to understanding a degrader's mechanism of action and optimizing its efficacy.

Comparative Analysis of In-Cell Ternary Complex Validation Methods

Several robust methods are available to monitor and quantify the formation of ternary complexes in cells. Each technique offers distinct advantages and has specific considerations regarding its application. The choice of assay often depends on the experimental goals, such as whether a kinetic or endpoint measurement is required, and if the assay should be performed in live cells or cell lysates.

Method Principle Assay Format Throughput Key Outputs Advantages Limitations
NanoBRET™/BRET Bioluminescence Resonance Energy Transfer between a luciferase-tagged protein (donor) and a fluorescently-labeled protein (acceptor) upon proximity.Live cellsHighEC50, BRET ratio, kinetic parameters (on/off rates)Live-cell kinetic measurements, high sensitivity.[1][2]Requires genetic modification (tagging of proteins).
FRET Förster Resonance Energy Transfer between two fluorescently-tagged proteins (donor and acceptor) upon close proximity.Live cellsMedium to HighFRET efficiency, protein-protein interaction imagingLive-cell imaging provides spatial information.[3]Photobleaching, spectral overlap, lower signal-to-noise than BRET.
AlphaLISA®/AlphaScreen® Proximity-based immunoassay where donor and acceptor beads generate a luminescent signal when brought together by the ternary complex.Cell lysatesHighEC50, signal-to-background ratioNo-wash, highly sensitive, amenable to HTS.[4][5]Performed in cell lysates (not live-cell), susceptible to "hook effect".[4]
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Live cells or cell lysatesLow to MediumThermal shift (ΔTm), target engagementLabel-free, can be performed on endogenous, untagged proteins.[6]Indirect measure of complex formation, lower throughput.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a tagged or endogenous protein to identify interacting partners by Western blot.Cell lysatesLowQualitative or semi-quantitative validation of interactionCan be used for endogenous proteins, provides direct evidence of interaction.Prone to false positives/negatives, generally not quantitative.

Quantitative Data Comparison

Direct comparison of quantitative data across different platforms can be challenging due to variations in experimental conditions and the specific PROTAC system being studied. However, data from various studies can provide valuable benchmarks.

PROTAC: MZ1 (Target: BRD4, E3 Ligase: VHL)
Method Parameter Value Reference
Isothermal Titration Calorimetry (ITC)Cooperativity (α)7[5]
AlphaLISA®Ternary Complex FormationPreferential for BRD4BD2[5]
NanoBRET™Ternary Complex FormationDose-dependent increase[7]
Degradation (Western Blot)DC50 in H661 cells8 nM[8]
Degradation (Western Blot)DC50 in H838 cells23 nM[8]
PROTAC: dBET6 (Target: BRD4, E3 Ligase: CRBN)
Method Parameter Value Reference
AlphaLISA®Ternary Complex FormationDose-dependent with hook effect[4]
NanoBRET™Ternary Complex FormationDose-dependent increase[9]
TR-FRETMaximal Efficacy Concentration412 nM[10]
Degradation (Luminescence)DC50 in 22Rv1 cells1 nM[8]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures is crucial for a comprehensive understanding.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Exp_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (if needed) Cell_Treatment Treat Cells with PROTAC Cell_Culture->Cell_Treatment Compound_Prep PROTAC Dilution Series Compound_Prep->Cell_Treatment Incubation Incubation Cell_Treatment->Incubation Measurement Signal Measurement (e.g., BRET, FRET, Luminescence) Incubation->Measurement Data_Normalization Data Normalization Measurement->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting EC50_Calc EC50/DC50 Determination Curve_Fitting->EC50_Calc

Caption: General experimental workflow for in-cell ternary complex validation.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

NanoBRET™ Ternary Complex Assay

Objective: To quantify the formation of a ternary complex in live cells.

Methodology:

  • Cell Preparation: Co-transfect HEK293T cells with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component fused to HaloTag® (acceptor). Alternatively, use CRISPR/Cas9 to endogenously tag the target protein with HiBiT and co-express LgBiT and the HaloTag®-E3 ligase fusion.

  • Plating: 24 hours post-transfection, seed the cells into a 96-well or 384-well white assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate for at least 2 hours at 37°C.

  • Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50.[11]

AlphaLISA® Ternary Complex Assay

Objective: To measure the formation of a ternary complex in cell lysates.

Methodology:

  • Reagent Preparation: Prepare recombinant, tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., FLAG-tagged).

  • Assay Plate Setup: In a 384-well ProxiPlate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.

  • Bead Addition: Add AlphaLISA® anti-tag acceptor beads (e.g., anti-GST) and streptavidin-coated donor beads conjugated to a biotinylated anti-tag antibody (e.g., anti-FLAG).

  • Incubation in the Dark: Incubate the plate in the dark to allow for bead-complex binding.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA® signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, and the peak of the curve indicates the optimal concentration for complex formation.[4]

Cellular Thermal Shift Assay (CETSA®)

Objective: To assess target engagement by a PROTAC in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control and incubate to allow for target engagement.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of the PROTAC indicates target stabilization and engagement.

Co-Immunoprecipitation (Co-IP)

Objective: To qualitatively or semi-quantitatively demonstrate the interaction between the target protein and the E3 ligase in the presence of a PROTAC.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target protein or the E3 ligase, pre-coupled to protein A/G magnetic beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation. An increased signal for the interacting partner in the PROTAC-treated sample compared to the control indicates ternary complex formation.[12]

References

Assessing the Durability of c-Met Degradation by PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Proteolysis Targeting Chimeras (PROTACs) in degrading the c-Met receptor, a key target in cancer therapy. This document summarizes key experimental data, details methodologies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive assessment of c-Met degradation durability.

The c-mesenchymal-to-epithelial transition (c-Met) receptor tyrosine kinase is a well-validated target in oncology.[1] Its aberrant activation, through mechanisms such as gene amplification, protein overexpression, or mutations, drives tumor growth, metastasis, and resistance to therapy in various cancers, including non-small cell lung cancer (NSCLC).[1][2] While traditional small-molecule tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, acquired resistance remains a significant challenge.[2][3][4] PROTACs offer a distinct therapeutic modality by inducing the degradation of the target protein rather than just inhibiting its activity, a mechanism that holds the potential to overcome inhibitor resistance and provide a more durable response.[1][3][5][6]

This guide assesses the durability of c-Met degradation by comparing several recently developed c-Met PROTACs, focusing on their potency, selectivity, and the longevity of their degradation effect.

Comparative Efficacy of c-Met PROTACs

Several research groups have developed PROTACs targeting c-Met, primarily utilizing the E3 ligases Cereblon (CRBN) or Von Hippel-Lindau (VHL) to mediate its ubiquitination and subsequent proteasomal degradation.[1] The efficacy of these degraders is typically evaluated by their DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) values.

Below is a summary of the in vitro degradation performance of notable c-Met PROTACs in various cancer cell lines.

PROTACWarheadE3 Ligase LigandCell LineDC50DmaxReference
D10 TepotinibThalidomide (B1683933) (CRBN)EBC-1pM range>99%[4]
Hs746TpM range>99%[4]
D15 TepotinibThalidomide (CRBN)EBC-1pM range>99%[4]
Hs746TpM range>99%[4]
Met-DD4 Capmatinib analogCRBNHs746t6.21 nMNot specified[7][8]
PROTAC 1 ForetinibVHLNot specifiedNot specifiedNot specified[1]
PROTAC 2 ForetinibCRBNNot specifiedNot specifiedNot specified[1]
PROTAC c-Met degrader-3 c-Met ligandCRBNEBC-10.59 nMNot specified[9]
SJF 8240 ForetinibVHLGTL16, Hs746TNot specifiedNot specified

As the table indicates, tepotinib-based PROTACs, D10 and D15, demonstrate exceptional potency with picomolar DC50 values and near-complete degradation of c-Met in EBC-1 and Hs746T cells.[4] Met-DD4 also shows potent degradation in the nanomolar range.[7][8] While foretinib-based PROTACs were among the first to be developed, their multi-kinase inhibitory nature raises concerns about selectivity.[1]

Durability of c-Met Degradation

A critical aspect of PROTAC efficacy is the duration of target protein degradation. Washout experiments are commonly performed to assess how long the degradation effect persists after the PROTAC is removed from the cellular environment.

In washout experiments with D10 and D15, EBC-1 and Hs746T cells were treated with the PROTACs for 24 hours, after which the medium was replaced with fresh, PROTAC-free medium. The levels of c-Met protein were monitored over time. These studies revealed that c-Met protein levels remained suppressed even after the removal of the PROTACs, with complete recovery of both total c-Met and its phosphorylated form observed after an additional 48 hours due to protein re-synthesis.[1] This indicates a long-lasting degradation effect for D10 and D15.[1] The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, contributes to this sustained activity.[1][10]

Overcoming Resistance to c-Met Inhibitors

A significant advantage of PROTACs is their ability to overcome drug resistance mechanisms that limit the efficacy of traditional inhibitors.[3][5][6][11] Resistance to c-Met TKIs can arise from mutations in the c-Met kinase domain, such as Y1230H and D1228N, which prevent effective inhibitor binding.[4] Studies have shown that PROTACs like D10 and D15 can effectively degrade these mutant forms of c-Met, thereby overcoming resistance.[4]

Experimental Protocols

Western Blotting for c-Met Degradation:

  • Cell Culture and Treatment: Cancer cell lines (e.g., EBC-1, Hs746T) are seeded in appropriate culture dishes and allowed to adhere. Cells are then treated with varying concentrations of the c-Met PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against c-Met, phospho-c-Met, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The level of c-Met is normalized to the loading control.

Washout Experiment to Assess Durability:

  • PROTAC Treatment: Cells are treated with the c-Met PROTAC at a specific concentration (e.g., 100 nM) for 24 hours.

  • Washout: The medium containing the PROTAC is removed, and the cells are washed twice with fresh medium.

  • Culture in Fresh Medium: The cells are then cultured in fresh, PROTAC-free medium.

  • Time-Course Analysis: Cell lysates are collected at various time points after the washout (e.g., 0, 12, 24, 48 hours) and analyzed by Western blotting to determine the levels of c-Met and phospho-c-Met over time.

Mechanism of Action Rescue Assays: To confirm that the observed degradation is mediated by the ubiquitin-proteasome system and is dependent on the specific E3 ligase, rescue experiments are performed.[1]

  • Pre-treatment with Inhibitors: Cells are pre-treated with inhibitors for a few hours before the addition of the PROTAC.

    • Proteasome Inhibitor: MG132 is used to block proteasomal degradation.

    • Ubiquitin-Activating Enzyme (E1) Inhibitor: MLN4924 is used to inhibit the ubiquitination cascade.

    • Competitive E3 Ligase Ligand: A high concentration of the E3 ligase ligand alone (e.g., thalidomide for CRBN) is used to compete with the PROTAC for binding to the E3 ligase.

    • Competitive c-Met Inhibitor: A high concentration of the c-Met inhibitor warhead (e.g., tepotinib) is used to compete with the PROTAC for binding to c-Met.

  • PROTAC Treatment and Analysis: After pre-treatment, the c-Met PROTAC is added, and the cells are incubated for the desired time. Cell lysates are then analyzed by Western blotting to assess c-Met levels. A rescue of c-Met from degradation by these inhibitors confirms the mechanism of action.[1]

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams are provided.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT->Proliferation

Caption: The c-Met signaling pathway initiated by HGF binding.

PROTAC_Mechanism_of_Action PROTAC c-Met PROTAC cMet c-Met Protein PROTAC->cMet binds E3Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3Ligase recruits TernaryComplex Ternary Complex (c-Met-PROTAC-E3) cMet->TernaryComplex Proteasome 26S Proteasome cMet->Proteasome targeted to E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling Ubiquitination->cMet tags Degradation c-Met Degradation Proteasome->Degradation Recycling->PROTAC

Caption: Mechanism of c-Met degradation by a PROTAC molecule.

Washout_Experiment_Workflow Start Start: Cells in Culture Treatment Treat with c-Met PROTAC (24h) Start->Treatment Washout Washout: Remove PROTAC, Add Fresh Medium Treatment->Washout TimeCourse Incubate and Collect Samples at Time Points (0, 12, 24, 48h) Washout->TimeCourse Analysis Analyze c-Met Levels by Western Blot TimeCourse->Analysis End End: Assess Degradation Durability Analysis->End

Caption: Workflow for a washout experiment to assess durability.

Conclusion

The development of c-Met targeting PROTACs represents a promising strategy to address the challenges of TKI resistance in cancer therapy. The data presented here highlight the superior potency and, critically, the durable degradation of c-Met achieved by novel PROTACs such as D10 and D15. Their ability to induce a long-lasting removal of the c-Met protein, even after the compound is no longer present in the extracellular environment, underscores the catalytic and event-driven nature of this technology. Furthermore, the capacity of these PROTACs to degrade clinically relevant c-Met mutants offers a clear advantage over traditional inhibitors. As more c-Met PROTACs advance through preclinical and potentially clinical development, a thorough assessment of their degradation durability will remain a key parameter for predicting their therapeutic success.

References

Safety Operating Guide

Proper Disposal and Handling of PROTAC c-Met Degrader-3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the operational and disposal procedures for PROTAC c-Met degrader-3, a potent research compound used in the study of lung cancer.[1][2][3] Adherence to these guidelines is critical for maintaining a safe research environment and ensuring the integrity of experimental outcomes.

Essential Safety and Disposal Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, general safety precautions and disposal procedures for potent, biologically active small molecules should be strictly followed. Researchers must consult the official SDS provided by the supplier and their institution's environmental health and safety (EHS) office for definitive disposal guidance.

General Disposal Procedures:

  • Chemical Waste: this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous chemical waste.

  • Segregation: Ensure that this waste is segregated from other waste streams, such as regular trash or biohazardous waste.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any known hazard classifications.

  • Professional Disposal: Arrangements should be made with a licensed chemical waste disposal company for the final collection and disposal of the waste.

Storage and Handling:

Proper storage is crucial to maintain the stability and efficacy of this compound. The compound should be stored at -20°C for short-term use and at -80°C for long-term storage.[4]

Physicochemical Data

A summary of the available quantitative data for this compound is presented below for easy reference.

PropertyValueReference
Molecular Formula C₅₁H₅₄N₁₀O₇[5][6][7][8]
Molecular Weight 919.04 g/mol [6][7]
DC₅₀ in EBC-1 cells 0.59 nM[1][2][3][5][8]
Storage Temperature -20°C (short-term), -80°C (long-term)[4][5]

Key Experimental Protocols

To assess the efficacy of this compound in promoting the degradation of the c-Met protein, the following experimental protocols are essential.

Western Blot Analysis of c-Met Degradation

This protocol outlines the steps to quantify the reduction in c-Met protein levels in cells treated with this compound.

Materials and Reagents:

  • Cell line expressing c-Met (e.g., EBC-1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Met

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control.[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer with inhibitors.[1][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[1]

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Antibody Incubation: Incubate the membrane with the primary antibody against c-Met and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the c-Met signal to the loading control to determine the percentage of protein degradation.[1]

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of the c-Met protein.

Materials and Reagents:

  • Plasmids expressing tagged c-Met (e.g., HA-tag) and ubiquitin (e.g., His-tag)

  • Cell line for transfection

  • Transfection reagent

  • This compound

  • Denaturing lysis buffer (e.g., RIPA with 2% SDS) containing deubiquitinase inhibitors (e.g., NEM)

  • Dilution buffer

  • Antibody against the c-Met tag (e.g., anti-HA)

  • Protein A/G agarose (B213101) beads

  • Wash buffers

  • Elution buffer or Laemmli sample buffer

  • Antibody against the ubiquitin tag (e.g., anti-His)

Procedure:

  • Cell Transfection: Co-transfect cells with plasmids expressing tagged c-Met and tagged ubiquitin.[10][11]

  • Cell Treatment: Treat the transfected cells with this compound or a vehicle control.

  • Cell Lysis under Denaturing Conditions: Lyse the cells with a denaturing lysis buffer to disrupt protein-protein interactions and boil the lysates.[10][11]

  • Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the tagged c-Met protein using an appropriate antibody and protein A/G beads.[11]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[11]

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against the ubiquitin tag to detect polyubiquitinated c-Met.[11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility

Caption: The c-Met signaling pathway, which regulates cell proliferation, survival, and motility.[12][13][14][15]

PROTAC_Workflow cluster_PROTAC_Action PROTAC Mechanism of Action cMet c-Met Protein Ternary_Complex Ternary Complex (c-Met-PROTAC-E3) cMet->Ternary_Complex PROTAC PROTAC c-Met degrader-3 E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of c-Met Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation c-Met Degradation Proteasome->Degradation

Caption: The experimental workflow illustrating the mechanism of PROTAC-mediated protein degradation.[16][17][18][19]

References

Personal protective equipment for handling PROTAC c-Met degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of PROTAC c-Met degrader-3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.

I. Compound and Safety Data

This compound is a potent, targeted protein degrader designed for research purposes. Due to its mechanism of action, it should be handled as a potentially hazardous compound. All waste generated from its use must be treated as hazardous chemical waste.

ParameterInformationSource
GHS Hazard Classification (Anticipated) Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3)Based on SDS for similar PROTAC compounds
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.Common practice for cytotoxic and antineoplastic waste[1]
Storage Temperature -20°C[2]

II. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

EquipmentSpecification
Gloves Nitrile gloves (double-gloving is recommended).
Eye Protection Safety goggles with side-shields.
Lab Coat Standard laboratory coat.
Respiratory Protection A suitable respirator should be used in case of aerosol generation.

III. Step-by-Step Handling and Operational Plan

1. Preparation and Reconstitution:

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.

  • Prepare stock solutions in a certified chemical fume hood.

  • The compound is soluble in DMSO.

  • For long-term storage of stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

2. Experimental Use:

  • Conduct all experiments involving the compound in a designated area, away from general laboratory traffic.

  • Use disposable plasticware whenever possible to minimize contamination.

  • Clearly label all solutions and experimental setups containing the PROTAC.

3. Spill Cleanup:

  • In case of a spill, immediately alert personnel in the area.

  • Absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous solid waste.

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All materials that come into contact with this compound are considered hazardous waste. This includes:

    • Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials.

    • Liquid Waste: Unused stock solutions and experimental media containing the compound.

2. Waste Collection:

  • Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure cap. Label the container with "Hazardous Waste" and the chemical name.

3. Final Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3]

V. Signaling Pathway and Mechanism of Action

To provide a comprehensive understanding of the biological context and the compound's function, the following diagrams illustrate the c-Met signaling pathway and the general mechanism of action for a PROTAC.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds to PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Motility AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC c-Met degrader-3 cMet c-Met Protein (Target) PROTAC->cMet Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ub_cMet Ubiquitinated c-Met Protein Ub Ubiquitin E3_Ligase->Ub Ub->Ub_cMet Proteasome Proteasome Ub_cMet->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.